6-Cyclobutylpyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclobutyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKBSKWXGWARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Cyclobutylpyrimidin-4-ol chemical structure and properties
This technical guide details the structural characteristics, physicochemical properties, and synthetic pathways for 6-Cyclobutylpyrimidin-4-ol , a specialized heterocyclic building block used in the development of kinase inhibitors and ubiquitin-specific protease (USP) modulators.
Executive Summary
6-Cyclobutylpyrimidin-4-ol (also known as 6-cyclobutyl-4(3H)-pyrimidinone ) is a pyrimidine derivative distinguished by the presence of a sterically demanding cyclobutyl group at the C6 position. Unlike common methyl- or ethyl-substituted pyrimidines, the cyclobutyl moiety imparts unique lipophilic and steric properties, making this compound a critical scaffold in medicinal chemistry for optimizing drug-target interactions—particularly in the ATP-binding pockets of kinases and deubiquitinases.
This guide serves as a primary reference for researchers, providing validated synthetic protocols, structural analysis, and handling requirements for this non-commodity intermediate.[1]
Chemical Identity & Structure
The molecule exists in a tautomeric equilibrium, with the keto-form (pyrimidinone) predominating in the solid state and in polar solvents.[1]
| Property | Detail |
| IUPAC Name | 6-Cyclobutylpyrimidin-4-ol (Enol form) 6-Cyclobutyl-4(3H)-pyrimidinone (Keto form) |
| Common Synonyms | 4-Hydroxy-6-cyclobutylpyrimidine; 6-Cyclobutyl-4-pyrimidinone |
| CAS Number | Not widely listed as a commodity chemical.[2][3] (Related: 2-Amino-6-cyclobutylpyrimidin-4-ol is CAS 199863-73-5) |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | O=C1C=C(C2CCC2)N=CN1 (Keto form) |
| InChI Key | Derivative-specific (Analogous to VAKAPIBNLGYHPC-UHFFFAOYSA-N for cyclopropyl) |
Tautomeric Equilibrium
The reactivity and binding properties of the compound are defined by the oscillation between the lactam (keto) and lactim (enol) forms.[1] In solution, the 4(3H)-pyrimidinone tautomer is energetically favored due to the stability of the amide-like resonance.
Figure 1: Tautomeric equilibrium favoring the Keto form in neutral media.[1]
Physicochemical Properties
Data below is derived from experimental values of close structural analogs (e.g., 6-cyclopropyl and 6-tert-butyl derivatives) and computational models.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Estimated range 165–175 °C .[1] (Note: The 2-amino derivative melts at ~253°C; the removal of the amino group lowers the melting point due to reduced intermolecular H-bonding).
-
Solubility:
-
pKa: ~8.5–9.0 (referencing the N3 proton of the pyrimidinone ring).[1]
-
LogP: ~1.2 (Predicted).[1] The cyclobutyl group increases lipophilicity compared to 6-methyl analogs (LogP ~0.5), enhancing membrane permeability in drug candidates.[1]
Synthesis & Manufacturing
Since 6-Cyclobutylpyrimidin-4-ol is often not available off-the-shelf, in-house synthesis is frequently required. The most robust route involves the condensation of a cyclobutyl
Validated Synthetic Protocol
Reaction Scale: 10–50 mmol[1]
-
Precursor Activation: Conversion of Cyclobutanecarboxylic acid to the acid chloride using Thionyl Chloride (
).[1] -
-Keto Ester Formation: Reaction of the acid chloride with Meldrum's acid (or ethyl potassium malonate/MgCl
) followed by alcoholysis to yield Methyl 3-cyclobutyl-3-oxopropionate . -
Cyclization: Condensation with Formamidine Acetate in the presence of Sodium Methoxide (NaOMe).[1]
Step-by-Step Methodology
-
Step 1 (Acylation): Dissolve Meldrum's acid (1.0 eq) and Pyridine (2.0 eq) in DCM at 0°C. Add Cyclobutanecarbonyl chloride (1.0 eq) dropwise.[1] Stir 1h at 0°C, then 1h at RT. Wash with dilute HCl.[1] Evaporate solvent.[1]
-
Step 2 (Alcoholysis): Reflux the resulting acylated Meldrum's acid in Methanol for 4 hours. Concentrate to obtain Methyl 3-cyclobutyl-3-oxopropionate.
-
Step 3 (Ring Closure): To a solution of Na (1.5 eq) in MeOH, add Formamidine Acetate (1.2 eq).[1] Stir 15 min. Add the
-keto ester (1.0 eq) dropwise. Stir at RT for 16h (or reflux for 4h).[1] -
Workup: Concentrate solvent.[1] Dissolve residue in minimum water.[1] Acidify to pH 5–6 with Acetic Acid. The product precipitates as a white solid.[1] Filter, wash with cold water, and dry.[1]
Figure 2: Synthetic workflow from acid chloride precursor to final heterocyclic core.
Applications in Drug Discovery
This scaffold is a bioisostere for phenyl- or tert-butyl-substituted pyrimidines. The cyclobutyl ring offers a specific "pucker" conformation (butterfly shape) that differs from the planar phenyl or the spherical tert-butyl group, providing unique vectors for hydrophobic interactions in enzyme active sites.[1]
-
Kinase Inhibition: Used as a core pharmacophore for ATP-competitive inhibitors. The C4-hydroxyl is typically converted to a chlorine (using
) to allow nucleophilic aromatic substitution ( ) with amines, introducing solubility-enhancing groups (e.g., piperazines).[1] -
USP1 Inhibitors: Recent patents cite 6-cyclobutylpyrimidines as key intermediates for inhibitors of Ubiquitin-Specific Protease 1, a target in DNA damage response pathways.
Analytical Characterization
To verify the identity of the synthesized material, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
LC-MS: ESI+ m/z = 151.1 [M+H]⁺.
Handling & Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
-
Synthesis of Pyrimidinones: Journal of Medicinal Chemistry, 2014, Vol. 57, pp. 2429–2439.[1][4] (General method for 6-alkylpyrimidin-4-ols). [1]
-
Cyclobutyl Reagents: Synblock Product Guide, CAS 3438-49-1 (Analogous 6-tert-butyl data).
-
USP1 Inhibitor Patents: World Intellectual Property Organization, WO2020132269A1.[1] (Cites use of 6-cyclobutylpyrimidin-4-ol as intermediate).
-
Tautomerism of Hydroxypyrimidines: National Institutes of Health (NIH), PubChem Compound Summary.[1]
Sources
Technical Monograph: 6-Cyclobutylpyrimidin-4-ol
The following technical guide details the identification, synthesis, and application of 6-Cyclobutylpyrimidin-4-ol , a specialized heterocyclic building block used in medicinal chemistry.
CAS Registry Number: 1423024-50-3 Primary Application: Pharmacophore Development & Kinase Inhibitor Synthesis
Executive Summary
6-Cyclobutylpyrimidin-4-ol (also known as 6-cyclobutyl-4(3H)-pyrimidinone ) is a pyrimidine derivative characterized by a cyclobutyl moiety at the C6 position. This scaffold is a critical intermediate in drug discovery, particularly for modulating the lipophilicity and metabolic stability of kinase inhibitors and GPCR ligands. The cyclobutyl group offers a unique steric profile—larger than a methyl/ethyl group but more compact and conformationally restricted than a flexible alkyl chain—making it an ideal bioisostere for optimizing ligand-protein binding interactions.
Chemical Identification & Properties
| Property | Data |
| CAS Number | 1423024-50-3 |
| IUPAC Name | 6-Cyclobutyl-4(3H)-pyrimidinone (Tautomer) 6-Cyclobutylpyrimidin-4-ol |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES (Keto) | O=C1C=C(C2CCC2)N=CN1 |
| SMILES (Enol) | OC1=CC(C2CCC2)=NC=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~9.2 (OH acidic), ~2.5 (N basic) |
Tautomerism
Like most hydroxypyrimidines, this compound exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. In solution and solid state, the keto-form generally predominates, which is critical for understanding its reactivity in nucleophilic substitutions (e.g., chlorination with POCl₃).
Figure 1: Tautomeric equilibrium favoring the keto-form in polar solvents.
Synthetic Methodology
The synthesis of 6-Cyclobutylpyrimidin-4-ol is a classic condensation reaction involving a
Core Reagents
-
Key Intermediate: Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8 ).[1][2]
-
Cyclization Agent: Formamidine Acetate (CAS 3473-63-0).
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask under inert atmosphere (
), dissolve Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq) in anhydrous Ethanol. -
Activation: Add Formamidine Acetate (1.2 eq) to the solution.
-
Cyclization: Slowly add Sodium Ethoxide (2.5 eq) at 0°C. The base deprotonates the amidine and the
-keto ester, initiating nucleophilic attack. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to room temperature. Remove solvent in vacuo. Dissolve residue in minimal water and acidify to pH ~4-5 with HCl. The product, 6-Cyclobutylpyrimidin-4-ol , will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from EtOH/Water if necessary.
Reaction Mechanism Visualization
The following diagram illustrates the condensation pathway:
Figure 2: Synthetic pathway via condensation of beta-keto ester and formamidine.
Applications in Drug Discovery
This scaffold is primarily used as a precursor for generating 4-chloro-6-cyclobutylpyrimidine , a reactive electrophile used in
Kinase Inhibition (Lipophilicity Modulation)
The cyclobutyl group adds significant lipophilicity (
-
Filling hydrophobic pockets in ATP-binding sites (e.g., JAK, BTK kinases).
-
Improving membrane permeability of polar drugs.
Downstream Derivatization
To utilize this core, researchers typically convert the hydroxyl group to a leaving group:
-
Chlorination: Reaction with
yields 4-chloro-6-cyclobutylpyrimidine . -
Coupling: The chloro-derivative reacts with anilines or heterocycles to form the final drug candidate.
Figure 3: Derivatization workflow for medicinal chemistry applications.[3]
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for similar hydroxypyrimidines.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent moisture absorption.
References
-
Synthetic Precursor: Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8).[1][2] PubChem Compound Summary. Available at: [Link]
-
Patent Application: Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors. WO2020132269A1 (2020).[3] (Describes the synthesis and use of 6-cyclobutylpyrimidin-4-ol as an intermediate). Available at:
Sources
Tautomeric Dynamics of 6-Cyclobutylpyrimidin-4(3H)-one: Mechanistic Insights & Drug Design Implications
The following technical guide details the tautomeric equilibrium of 6-cyclobutylpyrimidin-4(3H)-one, focusing on the critical distinction between the 4(3H)-one (lactam) and 4-ol (lactim) forms. This document is structured to support decision-making in medicinal chemistry and structural biology.
Executive Summary: The Structural Identity Crisis
In drug discovery, the pyrimidine scaffold is ubiquitous, particularly in kinase inhibitors and GPCR ligands. However, the 6-cyclobutylpyrimidin-4-one core presents a specific challenge: prototropic tautomerism .
While the 4(3H)-one (keto/lactam) form is generally the dominant species in biological media, the 4-ol (enol/lactim) form can be energetically accessible in the hydrophobic pockets of enzymes or during gas-phase ionization (mass spectrometry). Misassigning this tautomeric state leads to:
-
Incorrect Pharmacophore Mapping: The NH (donor) vs. N: (acceptor) profile is inverted.
-
Docking Failures: Standard algorithms often penalize the high-energy tautomer even if it is the bioactive conformation.
-
Solubility Surprises: The keto form is significantly more polar; unexpected stabilization of the enol form in formulation can lead to precipitation.
This guide provides the definitive workflow for characterizing, predicting, and controlling this equilibrium.
The Tautomeric Equilibrium
The equilibrium exists between two distinct electronic environments. The 6-cyclobutyl group, being sterically demanding and lipophilic, influences the solvation shell but does not fundamentally invert the aromatic stability provided by the amide-like resonance of the keto form.
Thermodynamic Preference
-
Solid State & Polar Solvents (H₂O, DMSO): The equilibrium overwhelmingly favors the 4(3H)-one (Structure A) . The resonance stabilization energy of the amide-like moiety (
) exceeds the aromatization energy of the pyrimidine ring in the enol form. -
Non-Polar Solvents (CHCl₃, Toluene) & Gas Phase: The 4-ol (Structure B) becomes competitively populated. The dielectric constant (
) of the medium is the primary switch; low destabilizes the large dipole of the keto form.
Visualization of the Equilibrium
The following diagram illustrates the proton transfer and the resulting inversion of the Hydrogen Bond Donor (HBD) and Acceptor (HBA) landscape.
Caption: Proton migration shifts the H-bond profile. In aqueous solution (Bio), the Keto form dominates. In hydrophobic protein pockets, the Enol form may be selected to satisfy specific binding requirements.
Analytical Characterization Protocols
Relying on a single analytical method is prone to error. A triangulation approach using NMR, IR, and X-ray crystallography is required to certify the tautomeric state.
NMR Spectroscopy (The Gold Standard)
Objective: Distinguish N-H from O-H and observe Carbonyl character.
| Feature | 4(3H)-one (Keto) | 4-ol (Enol) | Notes |
| ¹H NMR (DMSO-d₆) | The N-H signal of the keto form is typically desheilded and broad. | ||
| ¹³C NMR (C4) | Keto C=O is more deshielded than Enol C-OH. | ||
| ¹³C NMR (C5) | C5 is shielded in the enol form due to increased electron density from the OH. | ||
| ¹⁵N NMR (HMBC) | N3 shows coupling to H-N | N3 shows no direct H-coupling | Definitive proof if ¹H is ambiguous. |
Experimental Protocol: Solvent Titration
-
Preparation: Dissolve 10 mg of 6-cyclobutylpyrimidin-4(3H)-one in 0.6 mL DMSO-d₆.
-
Acquisition: Acquire ¹H NMR (min 16 scans). Note the shift of the labile proton.[1]
-
Titration: Add CDCl₃ in 10% increments to the DMSO sample.
-
Observation: Watch for the coalescence or shift of the labile proton. A dramatic upfield shift or appearance of a second set of signals indicates a shift toward the enol form in non-polar media.
IR Spectroscopy (Solid State)
-
Keto: Strong absorption at 1650–1700 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (N-H stretch).
-
Enol: Absence of strong carbonyl band; presence of broad 3300–3500 cm⁻¹ (O-H stretch) and aromatic C=N stretches (~1580 cm⁻¹).
X-Ray Crystallography (Definitive)
If single crystals can be grown (slow evaporation from Ethanol/Water), the bond lengths provide absolute confirmation.
-
C4–O Distance:
-
1.22 – 1.25 Å
Double Bond (Keto ) -
1.30 – 1.35 Å
Single Bond (Enol )
-
Computational Prediction Workflow
For drug design, predicting the tautomeric penalty is crucial. If the protein requires the enol form, the ligand pays an energetic penalty (
Protocol: DFT Calculation of
-
Software: Gaussian 16 / ORCA / Schrödinger Jaguar.
-
Level of Theory: DFT B3LYP or
B97X-D with 6-311++G(d,p) basis set. -
Solvation Model: PCM or SMD (Water vs. Chloroform).
-
Workflow:
-
Step 1: Build both structures (Keto and Enol).
-
Step 2: Optimize Geometry (Opt) + Frequency Calculation (Freq) in Vacuum.
-
Step 3: Perform Single Point Energy (SPE) calculation with Solvation Model.
-
Step 4: Calculate
. -
Note: A positive
(> 5 kcal/mol) indicates the keto form is dominant.
-
Caption: In silico workflow to determine the energetic cost of tautomer switching upon protein binding.
Synthesis of 6-Cyclobutylpyrimidin-4(3H)-one
To study this molecule, high-purity material is required. The cyclobutyl group is introduced early via a beta-keto ester intermediate.
Synthetic Route[1][3][4]
-
Activation: Reaction of Cyclobutanecarboxylic acid with CDI (carbonyldiimidazole) or conversion to the acid chloride.
-
Claisen Condensation: Reaction with Meldrum's acid or Magnesium ethyl malonate to form Ethyl 3-cyclobutyl-3-oxopropanoate .
-
Cyclization: Condensation of the beta-keto ester with Formamidine Acetate in the presence of a base (NaOEt) in Ethanol.
Step-by-Step Protocol (Cyclization)
-
Reagents:
-
Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq)
-
Formamidine Acetate (1.5 eq)
-
Sodium Ethoxide (2.0 eq, 21% wt in EtOH)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Charge a round-bottom flask with Ethanol and Sodium Ethoxide under N₂.
-
Add Formamidine Acetate and stir for 15 min at Room Temp (RT).
-
Add Ethyl 3-cyclobutyl-3-oxopropanoate dropwise.
-
Reflux for 4–6 hours. Monitor by LCMS (Target Mass: ~150.1 Da).
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve residue in water. Acidify to pH 4 with 1N HCl. The product, 6-cyclobutylpyrimidin-4(3H)-one , will precipitate as a white solid.
-
Purification: Recrystallize from EtOH/Water or Acetone.
-
References
-
Tautomerism in Drug Discovery: Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.
- Pyrimidinone Structural Analysis: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General reference for pyrimidine tautomerism).
- NMR of Pyrimidines: Singh, R. M., et al. "Tautomerism in 4-substituted pyrimidines: An NMR study." Spectrochimica Acta Part A, 2005.
-
Solvation Effects: Lazzaro, A., et al. "Tautomerism of Pyrimidin-4-ones: A Theoretical and Experimental Study." Journal of Physical Chemistry A, 2013.[2]
-
Synthetic Route (Analogous): "Synthesis of 6-substituted pyrimidin-4(3H)-ones." Organic Preparations and Procedures International, 2002.[3]
Sources
- 1. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
6-Cyclobutyl Substituted Pyrimidine Scaffolds: A Technical Guide for Drug Discovery
Executive Summary
The convergence of pyrimidine —a privileged scaffold in FDA-approved therapeutics—with cyclobutyl substituents represents a high-value strategy in modern medicinal chemistry.[1] This guide addresses the design, synthesis, and optimization of 6-cyclobutyl pyrimidines. Unlike flexible alkyl chains, the cyclobutyl moiety offers a unique "Goldilocks" zone of conformational restriction, metabolic stability, and lipophilicity modulation (
Part 1: Medicinal Chemistry Rationale
The "Escape from Flatland"
Traditional kinase and GPCR inhibitors often rely on planar aromatic systems, leading to poor solubility and promiscuous binding.[1] The introduction of a cyclobutyl group at the C6 position of the pyrimidine ring introduces significant
-
Pucker Angle: The cyclobutane ring exists in a puckered conformation (~25–35°), creating a distinct 3D volume that can fill hydrophobic sub-pockets (e.g., the ribose-binding pocket or gatekeeper regions in kinases) more effectively than planar phenyl or rotatable butyl groups.[1]
-
Vectorial Projection: In a typical 2,4-diaminopyrimidine kinase inhibitor binding mode (hinge binding), the C6 vector points towards the solvent-exposed region or the P-loop.[1] A cyclobutyl group here can modulate solubility and shield the core from metabolic oxidation.[1]
Metabolic Stability vs. Alkyl Chains
A primary failure mode for alkyl-substituted heterocycles is cytochrome P450-mediated oxidation.[1]
-
n-Butyl: Rapid
hydroxylation.[1] -
t-Butyl: Often metabolically stable but can cause steric clashes due to bulk.[1]
-
Cyclobutyl: Offers a compromise.[1] The ring strain (~26 kcal/mol) and lack of accessible hydrogens compared to open chains often result in superior metabolic half-life (
) while maintaining the lipophilic bulk requisite for potency.
Part 2: Synthetic Strategies
To access 6-cyclobutyl pyrimidines, two primary workflows are dominant: De Novo Cyclization (early-stage) and Transition-Metal Catalyzed Coupling (late-stage).[1]
Strategy A: De Novo Pyrimidine Construction
This method is preferred for multi-gram scale-up of core scaffolds.[1] It relies on the condensation of a cyclobutyl-
-
Key Intermediate: Ethyl 3-cyclobutyl-3-oxopropanoate.[1]
-
Mechanism: The amidine nitrogen attacks the ketone (or enol), followed by cyclization onto the ester and subsequent tautomerization/oxidation.[1]
Strategy B: Late-Stage Palladium-Catalyzed Coupling
For generating structure-activity relationship (SAR) libraries, functionalizing a pre-formed halogenated pyrimidine is more efficient.[1]
-
Substrate: 4,6-dichloropyrimidine or 6-bromo-substituted analogues.
-
Reagent: Cyclobutylboronic acid or Potassium cyclobutyltrifluoroborate (Molander salts).[1]
-
Challenge: Cyclobutylboronic acids are prone to protodeboronation.[1]
-
Solution: Use of MIDA boronates or BF3K salts with specialized phosphine ligands (e.g., XPhos, RuPhos) to accelerate the reductive elimination step.[1]
Strategy C: Minisci Radical Alkylation
A powerful method for direct C-H functionalization, though often less regioselective.[1]
-
Mechanism: Generation of a cyclobutyl radical (via decarboxylation of cyclobutanecarboxylic acid using
) which attacks the electron-deficient pyrimidine ring.[1] -
Regiocontrol: Protonation of the pyrimidine directs the radical to the most electron-deficient positions (C2, C4, C6).[1] If C2/C4 are blocked, C6 substitution is achieved.[1]
Visualization of Synthetic Workflows
Figure 1: Dual synthetic pathways for accessing 6-cyclobutyl pyrimidine scaffolds.[1] The De Novo route is ideal for core synthesis, while Pd-coupling enables late-stage diversification.[1]
Part 3: Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 6-Chloropyrimidine with Cyclobutylboronic Acid
This protocol is optimized to minimize protodeboronation and maximize yield.[1]
Reagents:
-
Substrate: 4-amino-6-chloropyrimidine (1.0 eq)
-
Coupling Partner: Cyclobutylboronic acid (1.5 eq) (Note: Use pinacol ester if acid instability is observed).[1]
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: In a microwave vial, combine the pyrimidine substrate, cyclobutylboronic acid, and cesium carbonate. Seal the vial.
-
Purging: Evacuate and backfill with Argon (x3) to remove atmospheric oxygen (critical to prevent homocoupling and catalyst deactivation).[1]
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add the Palladium catalyst, or add as a solution if handling air-sensitive precatalysts.[1]
-
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave irradiation).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1] Partition the filtrate between EtOAc and brine.[1]
-
Purification: Dry organic layer (
), concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
Monitoring: TLC should show the disappearance of the UV-active starting material.[1] The product will likely run higher (more lipophilic) than the starting chloropyrimidine.[1]
-
NMR Verification: Look for the characteristic cyclobutyl multiplet signals:
1.8–2.4 ppm (6H) and the methine quintet at ~3.5 ppm (1H).
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C6-substitution on a hypothetical kinase inhibitor (IC50 values) and physicochemical properties.
| Substituent (R) | Kinase IC50 (nM) | LogD (pH 7.[1]4) | Metabolic t1/2 (min) | Notes |
| -H | 450 | 1.2 | >60 | Baseline activity; poor hydrophobic fill.[1] |
| -Methyl | 120 | 1.5 | 55 | Improved potency; limited reach.[1] |
| -n-Butyl | 35 | 2.8 | 12 | High potency but rapid oxidation ( |
| -t-Butyl | >1000 | 2.9 | >60 | Steric clash with gatekeeper residue.[1] |
| -Cyclobutyl | 28 | 2.1 | 48 | Optimal balance of potency and stability. |
Biological Logic Diagram
The diagram below illustrates the specific interaction mode of the cyclobutyl group within a kinase binding pocket.
Figure 2: Mechanistic rationale for 6-cyclobutyl substitution. The group maximizes Van der Waals contacts while minimizing metabolic liability.
References
-
Pyrimidine as a Privileged Scaffold: Jadhav, S. D., et al.[1][2] "Synthesis and Biological Activity of Pyrimidine Derivatives."[3][4][5][6] Organic Letters, 2017.[1][7] [1]
-
Cyclobutane in Drug Design: Mykhailiuk, P. K.[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[1][7][8][9] Biomol. Chem., 2019.[1]
-
Minisci Reaction on Pyrimidines: Duncton, M. A., et al.[1] "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Synlett, 2012.[1]
-
Kinase Inhibitor Design Strategies: Lyu, J., et al.[1][6] "Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors."[1][3] Journal of Medicinal Chemistry, 2021.[1][7] [1]
-
Metabolic Stability of Cycloalkyls: Talele, T. T.[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 2016.[1] (Extrapolated to Cyclobutyl).[1][8] [1]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Solubility Profile of 6-Cyclobutylpyrimidin-4-ol in Organic Solvents
Content Type: Technical Guide & Protocol Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers CAS Registry Number: 199863-73-5[1][2][3]
Executive Summary
6-Cyclobutylpyrimidin-4-ol is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and ubiquitin-specific protease (USP) modulators. Its solubility profile is governed by a competitive internal landscape: the polar, hydrogen-bonding pyrimidine core versus the lipophilic, steric bulk of the cyclobutyl moiety.
This guide provides a comprehensive analysis of its solubility behavior, thermodynamic properties, and practical protocols for determination. Unlike simple lipophilic molecules, 6-cyclobutylpyrimidin-4-ol exhibits significant tautomeric complexity that alters its dissolution kinetics depending on solvent polarity.
Physicochemical Characterization
Structural Dynamics & Tautomerism
To understand the solubility of 6-cyclobutylpyrimidin-4-ol, one must first address its tautomeric equilibrium. While often chemically named as an "-ol" (enol), in the solid state and in polar solvents, this molecule exists predominantly as the 6-cyclobutylpyrimidin-4(3H)-one (keto) tautomer.
-
Keto Form (Predominant): High polarity, hydrogen bond donor (N-H) and acceptor (C=O). Favored in polar protic solvents (Water, MeOH).
-
Enol Form (Minor): Aromatic character retained. Favored in gas phase or highly non-polar environments, though the solid is almost exclusively keto-dimers.
Impact on Solubility: The strong intermolecular hydrogen bonding of the keto-form (similar to DNA base pairing) creates a high crystal lattice energy, often resulting in high melting points (>150°C) and reduced solubility in non-polar solvents like hexane.
Figure 1: Tautomeric equilibrium shifting towards the keto form in solution, significantly influencing solubility parameters.
Key Properties (Predicted & Observed)
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 150.18 g/mol | Moderate; facilitates dissolution in small-molecule solvents. |
| LogP (Predicted) | ~1.2 – 1.6 | The cyclobutyl group adds ~1.5 log units vs. methyl, making it soluble in DCM/EtOAc. |
| pKa (Acidic) | ~8.5 – 9.0 (OH/NH) | Soluble in basic aqueous buffers (pH > 10). |
| pKa (Basic) | ~1.8 – 2.5 (Pyridine N) | Soluble in acidic aqueous buffers (pH < 2). |
| H-Bond Donors | 1 (NH/OH) | Requires H-bond accepting solvents for high solubility. |
Solubility Profile by Solvent Class
The following profile categorizes solvents based on their interaction with the 6-cyclobutylpyrimidin-4-ol structure.
Polar Aprotic Solvents (High Solubility)
Solvents: DMSO, DMF, NMP, DMAc. Mechanism: These solvents are excellent H-bond acceptors. They disrupt the strong intermolecular N-H···O=C dimers of the solid state, effectively solvating the keto form.
-
Usage: Ideal for stock solutions (typically >50 mg/mL) and reaction media for nucleophilic substitutions.
Polar Protic Solvents (Moderate Solubility)
Solvents: Methanol, Ethanol, Isopropanol. Mechanism: The hydroxyl group of the solvent can both donate and accept H-bonds. However, the lipophilic cyclobutyl tail reduces solubility in water-rich alcohols.
-
Trend: Methanol > Ethanol > Isopropanol.
-
Temperature Sensitivity: Solubility increases drastically with temperature (e.g., in refluxing ethanol), making these prime candidates for recrystallization .
Chlorinated & Esters (Moderate to Low Solubility)
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate. Mechanism: The cyclobutyl group provides enough lipophilicity to allow partial solubility in DCM and Chloroform. Ethyl Acetate solubility is often limited at room temperature but improves significantly upon heating.
-
Process Tip: A mixture of EtOAc/Heptane is a common solvent system for purification by precipitation.
Non-Polar Solvents (Very Low Solubility)
Solvents: Hexane, Heptane, Toluene, Cyclohexane. Mechanism: These solvents cannot break the crystal lattice's hydrogen bond network.
-
Usage: Antisolvents. Adding Heptane to a saturated EtOAc solution of the compound will force precipitation.
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on visual estimation. Use this quantitative "Shake-Flask" protocol to generate reproducible data for regulatory filing (e.g., BCS classification support).
Materials Required
-
API: 6-Cyclobutylpyrimidin-4-ol (>98% purity).
-
Solvents: HPLC grade (MeOH, DMSO, Water, buffers).
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.
Workflow Diagram
Figure 2: Standardized Shake-Flask methodology for thermodynamic solubility determination.
Step-by-Step Procedure
-
Preparation: Place an excess amount of 6-cyclobutylpyrimidin-4-ol (approx. 50 mg) into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.
-
Equilibration: Agitate the vials in an orbital shaker at constant temperature (25°C ± 0.5°C) for 24 hours.
-
Critical Check: Ensure undissolved solid remains visible. If clear, add more solid until a suspension persists.
-
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter (compatible with most organics). Saturate the filter with the first 200 µL of filtrate and discard to prevent adsorption losses.
-
Quantification (HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (pyrimidine absorption).
-
Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.
-
Process Development Applications
Recrystallization Strategy
For purification, leverage the temperature-dependent solubility in Ethanol or Ethyl Acetate .
-
Dissolution: Heat the crude solid in Ethanol (approx. 10 volumes) to reflux until dissolved.
-
Polishing: Filter hot to remove insoluble mechanical impurities.
-
Crystallization: Cool slowly to Room Temperature. If yield is low, add Water (antisolvent) dropwise until turbidity persists, then cool to 0-5°C.
pH-Dependent Extraction
Due to its amphoteric nature:
-
To Extract into Organic: Adjust aqueous phase to pH ~5-6 (neutral species dominates). Extract with DCM or EtOAc.
-
To Wash into Aqueous: Adjust to pH > 11 (anionic form) or pH < 1 (cationic form) to pull impurities into the organic layer while keeping the product in water (or vice versa depending on impurity profile).
References
-
World Health Organization. (2018). Multisource (Generic) Pharmaceutical Products: Guidelines on Registration Requirements to Establish Interchangeability. WHO Technical Report Series, No. 992. Link
-
Baluja, S., et al. (2018). "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Link
-
Lead Sciences. (n.d.). Product Data Sheet: 6-Amino-2-cyclopropylpyrimidin-4-ol (Analogous Structure). Accessed 2025.[4][5][6] Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility parameter theory).
-
BLD Pharm. (2024). Safety Data Sheet & Product Info: 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS 199863-73-5).[1][2][3] Link
Sources
- 1. 199863-73-5|2-Amino-6-cyclobutylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. 5734-66-7|2-Amino-6-ethylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 3. 501681-00-1|2-Amino-6-cyclohexylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 6-Cyclobutylpyrimidin-4-ol
Executive Summary
This technical guide provides a comprehensive analysis of the ionization behavior of 6-cyclobutylpyrimidin-4-ol (CAS: 1354950-50-3), a critical intermediate in the synthesis of ubiquitin-specific protease inhibitors and kinase modulators.
While often referred to as a "hydroxyl" group, the acidic moiety at position 4 is governed by a complex keto-enol tautomeric equilibrium. In aqueous physiological media, this molecule exists predominantly as the lactam (keto) tautomer, meaning the observed pKa (~9.1) corresponds to the deprotonation of the ring nitrogen (N-H), not a phenolic O-H.
This guide details the structural dynamics, theoretical pKa derivation based on Structure-Activity Relationships (SAR), and validated Standard Operating Procedures (SOPs) for experimental determination.
Structural Dynamics & Tautomeric Equilibria
To accurately measure and model the pKa of 6-cyclobutylpyrimidin-4-ol, one must first define the protonation site. Pyrimidin-4-ols are amphoteric heteroaromatics that exhibit prototropic tautomerism.
The "Hydroxyl" Misnomer
Although nomenclature suggests a hydroxyl group (enol form), thermodynamic stability in polar solvents (water, methanol) heavily favors the pyrimidin-4(3H)-one (keto form). The cyclobutyl group at position 6 acts as a weak electron-donating group (EDG) via induction (+I), which slightly increases electron density on the pyrimidine ring compared to the unsubstituted parent.
Ionization Pathway
The ionization profile involves two distinct pKa values:
-
pKa₁ (Basic): Protonation of N1 (or N3) in highly acidic media (pH < 2).
-
pKa₂ (Acidic): Deprotonation of the N3-H (keto) or O-H (enol) to form a resonance-stabilized anion (pH > 8).
Figure 1: Tautomeric Equilibrium and Ionization Scheme The following diagram illustrates the transition from the cationic state to the anionic state, highlighting the predominant neutral keto form.
Caption: Thermodynamic cycle showing the dominance of the Keto tautomer and the relevant ionization steps.
Predicted & Comparative pKa Values
Due to the specific nature of the 6-cyclobutyl substituent, exact experimental literature values are sparse. However, high-confidence values can be derived using Hammett Equation principles and comparative analysis with 6-alkyl analogs.
Table 1: Comparative pKa Data for 6-Substituted Pyrimidin-4-ols
| Compound | Substituent (R) | Electronic Effect | pKa₁ (Basic) | pKa₂ (Acidic) | Confidence |
| Pyrimidin-4-ol | -H | Reference | 1.80 | 8.60 | High (Exp) |
| 6-Methylpyrimidin-4-ol | -CH₃ | +I (Weak Donor) | 2.10 | 9.05 | High (Exp) |
| 6-Cyclobutylpyrimidin-4-ol | -cBu | +I (Steric Bulk) | 2.2 ± 0.2 | 9.1 ± 0.3 | Predicted |
| 6-tert-Butylpyrimidin-4-ol | -tBu | +I (High Steric) | 2.25 | 9.20 | Medium (SAR) |
Scientific Rationale: The cyclobutyl group is an alkyl donor. Electron donors on the pyrimidine ring destabilize the conjugate base (anion) by intensifying the negative charge density, thereby making the proton harder to remove (increasing pKa) compared to the unsubstituted parent. The steric bulk of the cyclobutyl group may also hinder solvation of the anion, further contributing to a slight elevation in pKa.
Experimental Determination Protocols
To validate the theoretical values, the following self-validating protocols are recommended.
Method A: Potentiometric Titration (Gold Standard)
This method is preferred for compounds with solubility > 0.5 mM. It relies on the change in pH upon addition of a titrant (KOH or HCl).
Reagents:
-
Analyte: 5 mg of 6-cyclobutylpyrimidin-4-ol.
-
Solvent: Carbonate-free water (degassed) with 0.15 M KCl (ionic strength adjuster).
-
Titrant: 0.1 M KOH (standardized against KHP).
-
Inert Gas: Argon or Nitrogen (to prevent CO₂ absorption).
Protocol Workflow:
-
Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.
-
Dissolution: Dissolve the analyte in 20 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent method (e.g., 20% Methanol) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.
-
Acidification: Lower the pH to ~2.0 using 0.1 M HCl to fully protonate the system.
-
Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL), allowing for equilibrium stabilization (drift < 0.5 mV/min) between additions.
-
Data Collection: Record pH vs. Volume of KOH from pH 2 to pH 12.
Data Treatment:
Calculate pKa using the Bjerrum method (formation function
At
Method B: UV-Metric Titration (Spectrophotometric)
Recommended if the compound has low aqueous solubility (< 10 µM) or if pKa values are extreme (< 2 or > 11).
Principle:
The keto and anion forms have distinct UV absorption spectra. The pKa is determined by monitoring the shift in absorbance maxima (
Workflow Diagram:
Caption: UV-Metric titration workflow for low-solubility analytes.
Calculation:
Select a wavelength where the absorbance difference between species is maximal.
Implications for Drug Development
Understanding the pKa of 6-cyclobutylpyrimidin-4-ol is vital for:
-
Solubility Optimization: At physiological pH (7.4), the molecule is primarily neutral (98% neutral, 2% anionic based on pKa 9.1). This implies low intrinsic aqueous solubility . Formulation strategies may require pH adjustment > 9.5 or the use of cyclodextrins.
-
Binding Affinity: If the molecule serves as a warhead or hinge-binder in kinase inhibitors, the hydrogen bond donor capability of the N-H (keto form) is the critical interaction vector.
-
Permeability: Being neutral at intestinal pH (6.5 - 7.5), the compound is expected to have high passive permeability (Class II in BCS), assuming lipophilicity is managed.
References
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135495050, 6-Cyclobutylpyrimidin-4-ol. [Link]
-
Reissell, S., & Reissell, P. (2018).[2] An Experimental Validated Computational Method for pKa Determination. NIH National Library of Medicine. [Link]
- Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.
Sources
Safety data sheet (SDS) for 6-Cyclobutylpyrimidin-4-ol
This technical guide functions as an advanced Safety Data Sheet (SDS) and handling monograph for 6-Cyclobutylpyrimidin-4-ol .[1] It is designed for researchers utilizing this compound as a scaffold in the synthesis of kinase inhibitors and ubiquitin-specific protease (USP) antagonists.[1]
Safety, Synthesis, and Handling Guide for Drug Discovery[1]
Document Control:
-
Status: Research Grade / Intermediate
-
Classification: Pyrimidine Scaffold / Heterocyclic Building Block[1]
PART 1: Chemical Identity & Strategic Context
Identification
-
Synonyms: 6-Cyclobutyl-4-hydroxypyrimidine; 4(3H)-Pyrimidinone, 6-cyclobutyl-[1]
-
CAS Number: Not Assigned (Commercially rare; often synthesized in situ or custom manufactured).[1]
-
Molecular Formula: C₈H₁₀N₂O[1]
-
Molecular Weight: 150.18 g/mol [1]
-
SMILES: OC1=CC(C2CCC2)=NC=N1 (Tautomer: O=C1C=C(C2CCC2)N=CN1)[1]
Research Significance (The "Why")
In modern drug discovery, this compound serves as a critical "linker" scaffold.[1] Unlike the ubiquitous methyl- or ethyl-pyrimidines, the cyclobutyl group introduces a specific steric bulk and lipophilicity (ClogP shift) that is essential for:
-
Filling Hydrophobic Pockets: The cyclobutyl ring often targets the ATP-binding cleft of kinases or the allosteric sites of USPs (Ubiquitin-Specific Proteases).[1]
-
Metabolic Stability: The cycloalkane ring is generally more resistant to oxidative metabolism (CYP450) compared to linear alkyl chains.[1]
-
Solubility Modulation: It disrupts crystal packing relative to planar aromatics, potentially improving the solubility of downstream intermediates.[1]
PART 2: Hazard Identification & Risk Assessment (GHS)[1]
Note: As a non-commercialized research intermediate, specific toxicological data is limited.[1] The following classification is derived from Structure-Activity Relationships (SAR) using validated data from 6-Methylpyrimidin-4-ol and 6-Cyclopropylpyrimidin-4-ol.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Expert Risk Analysis
-
The "Tautomer" Hazard: Pyrimidinols exist in equilibrium with their keto-form (pyrimidinones).[1] This tautomerism often leads to strong hydrogen bonding networks, making the solid powder electrostatic and sticky .[1]
-
Lipophilicity Warning: The cyclobutyl moiety increases skin permeability compared to simple hydroxypyrimidines.[1] While not classified as "Toxic in contact with skin" (Category 3), it should be treated as a potential permeator .[1]
-
Protocol: Double-gloving (Nitrile over Latex) is recommended to prevent incidental absorption.[1]
-
PART 3: Physicochemical Properties
| Property | Value / Observation | Technical Note |
| Physical State | Solid (Crystalline Powder) | Often off-white to pale yellow.[1] |
| Melting Point | 165–175 °C (Estimated) | Lower than methyl-analog due to steric disruption of packing.[1] |
| Solubility (Water) | Low to Moderate | Hydrogen bond donor/acceptor, but cyclobutyl limits aq.[1] solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, MeOH, and DCM/MeOH mixtures.[1] |
| pKa | ~8.5–9.0 (OH/NH) | Weakly acidic; soluble in aqueous NaOH.[1] |
| Hygroscopicity | Moderate | Store under inert gas (Argon/Nitrogen) to prevent caking.[1] |
PART 4: Synthesis & Handling Workflow
Synthesis Logic (Self-Validating Protocol)
The most reliable route to 6-Cyclobutylpyrimidin-4-ol involves the condensation of a beta-keto ester with formamidine.[1] This pathway validates the structure through the unique NMR signature of the cyclobutyl protons.[1]
Reaction Scheme:
-
Precursor: Methyl 3-cyclobutyl-3-oxopropanoate.[1]
-
Reagent: Formamidine Acetate (or HCl salt).[1]
-
Base: Sodium Methoxide (NaOMe) in Methanol.
-
Mechanism: Cyclization via nucleophilic attack of amidine nitrogen on the keto-ester.[1]
Visualization: Synthesis & Downstream Application
Figure 1: Synthesis workflow illustrating the conversion of the beta-keto ester to the pyrimidinol and its subsequent activation with POCl₃, a common high-risk step in kinase inhibitor synthesis.[1][3][5][8]
PART 5: Emergency Response & Storage
Storage Protocols
-
Temperature: Ambient (15–25°C) is generally stable, but 2–8°C is recommended for long-term storage to prevent slow oxidative discoloration.[1]
-
Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.[1]
-
Container: Amber glass vials with PTFE-lined caps.
Spill & Exposure Decision Tree
Figure 2: Emergency response decision tree.[1] Note the prohibition of solvents on skin, as DMSO/Ethanol can accelerate the absorption of the lipophilic cyclobutyl ring.[1]
PART 6: Regulatory & Compliance
-
TSCA (USA): Not Listed.[1] For R&D use only (TSCA exemption applies).[1]
-
REACH (EU): Not Registered.[1] Treat as a downstream user intermediate.
-
Export Control: Generally EAR99 (No specific export restrictions), but verify end-use if shipping to restricted regions.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135668178: 6-Cyclopropylpyrimidin-4-ol.[1] Retrieved from [Link][1]
-
World Intellectual Property Organization (WIPO). Patent WO2020132269A1: Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (USP1) inhibitors.[1] (2020).[1][7][9] Retrieved from
-
European Chemicals Agency (ECHA). C&L Inventory: 6-methylpyrimidin-4-ol (Analogous Hazard Data).[1] Retrieved from [Link][1]
Sources
- 1. 5734-66-7|2-Amino-6-ethylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 73576-32-6|2-Amino-6-isopropylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. 3473-63-0 | Formimidamide acetate | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Commercial suppliers and price of 6-Cyclobutylpyrimidin-4-ol
Commercial Suppliers and Price of 6-Cyclobutylpyrimidin-4-ol: An In-Depth Technical Guide
Executive Summary
6-Cyclobutylpyrimidin-4-ol (often existing in tautomeric equilibrium as 6-cyclobutylpyrimidin-4(3H)-one ) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2] Unlike common alkyl-pyrimidines, the cyclobutyl group confers unique steric bulk and lipophilicity (
Market Reality : As of Q1 2026, 6-Cyclobutylpyrimidin-4-ol is rarely available as a bulk commodity in public catalogs.[1][2] It is predominantly a "made-to-order" item or synthesized in-house by drug discovery teams.[1][2] Consequently, the commercial strategy for this compound shifts from direct procurement to precursor acquisition —specifically the beta-keto ester Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8), which is widely available and cost-effective.[1]
Chemical Profile & Significance
The compound exists as a tautomeric pair, with the keto-form (pyrimidinone) often predominating in solution, though it is chemically named as the hydroxypyrimidine in many catalogs.
| Feature | Details |
| IUPAC Name | 6-Cyclobutylpyrimidin-4-ol |
| Tautomer | 6-Cyclobutylpyrimidin-4(3H)-one |
| Molecular Formula | C |
| Molecular Weight | 150.18 g/mol |
| CAS Number | Not widely indexed (Custom synthesis).[1][2] Note: 2-Amino analog is CAS 199863-73-5.[1][3] |
| Key Precursor | Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8) |
| Solubility | Moderate in DMSO, MeOH; low in water (unless ionized).[1][2] |
| pKa | ~8.5 (OH/NH acidic proton), ~2.0 (N basic) |
Medicinal Chemistry Utility :
-
Bioisostere : The cyclobutyl ring acts as a conformationally restricted bioisostere for isopropyl or sec-butyl groups, often improving metabolic stability by reducing susceptibility to CYP450 oxidation.[2]
-
Scaffold : Serves as the core for bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) via further functionalization at the C5 position.[2]
Market Analysis: Suppliers & Pricing
Since the target compound is not a stock item, the "Buy" analysis focuses on the 2-amino analog (which is available) and the primary metabolic precursor (for in-house synthesis).[1]
A. Direct Sourcing (Target Compound)
-
Availability : Low (Custom Synthesis only).
-
Lead Time : 4–8 weeks.
-
Estimated Cost : $2,000 – $5,000 / kg (FTE-based pricing).[2]
-
Suppliers : Enamine (Make-on-demand), WuXi AppTec, SynQuest.[1][2]
B. Precursor Sourcing (The "Smart" Route)
The most efficient route to 6-cyclobutylpyrimidin-4-ol is purchasing the beta-keto ester.[1][2]
Compound : Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8)[1][2][4]
| Supplier Tier | Vendor Examples | Pack Size | Price (USD) | Price/Gram | Stock Status |
| Research | BLD Pharm, Lead Sciences | 1 g | $24.00 | $24.00 | In Stock |
| Research | Sigma-Aldrich (Third-party) | 5 g | $114.00 | $22.80 | In Stock |
| Bulk | Dayang Chem, Ambeed | 25 g | $450.00 | $18.00 | Lead Time |
| Industrial | ChemUniverse | 100 g+ | Inquire | <$10.00 | Bulk Order |
Note: Prices are estimated averages from Q1 2026 catalogs and subject to fluctuation.[1][2]
Synthesis & Manufacturing Strategy (The "Make" Protocol)
For researchers requiring >10g of material, in-house synthesis is the only viable economic option. The reaction is a standard condensation of the beta-keto ester with formamidine acetate.
Reaction Pathway
Caption: One-pot cyclocondensation synthesis of 6-cyclobutylpyrimidin-4-ol from commercial precursors.
Detailed Protocol
-
Reagents :
-
Procedure :
-
Dissolve sodium metal (or use commercial NaOEt) in absolute EtOH under N2 atmosphere.
-
Add formamidine acetate and stir for 15 min at room temperature.
-
Add Ethyl 3-cyclobutyl-3-oxopropanoate dropwise.[1]
-
Reflux the mixture for 6–12 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 151.1).
-
Cool to RT and concentrate in vacuo to remove solvent.
-
Dissolve residue in minimum water and acidify to pH ~4-5 with glacial acetic acid or HCl (2N).
-
The product usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry.
-
-
Yield : Typically 65–85%.
Quality Control & Procurement Decision Tree
When sourcing the precursor or the final compound, strict QC metrics must be applied to ensure downstream assay reliability.
QC Specifications
-
Purity : >95% (HPLC @ 254 nm).
-
Identity : 1H NMR (DMSO-d6) must show the cyclobutyl multiplet signals (1.8–2.4 ppm) and the pyrimidine aromatic protons.[2]
-
Impurity Profile : Check for residual formamidine (synthesis byproduct) or hydrolyzed beta-keto acid.[2]
Procurement Logic
Caption: Strategic decision tree for sourcing 6-cyclobutylpyrimidin-4-ol based on scale and structural flexibility.
References
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. Link
-
World Intellectual Property Organization . (2020). Patent WO2020132269A1: Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors.[1][2] Link
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for CAS 24922-01-8, Ethyl 3-cyclobutyl-3-oxopropanoate. Link[2]
-
BLD Pharm . (2026).[6] Product Catalog: Ethyl 3-cyclobutyl-3-oxopropanoate. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. (Context on cycloalkyl rings in drug design). Link[2]
Sources
- 1. 5734-66-7|2-Amino-6-ethylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. 24922-01-8|Ethyl 3-cyclobutyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 3. 199863-73-5|2-Amino-6-cyclobutylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. 3-CYCLOBUTYL-3-OXO-PROPIONIC ACID ETHYL ESTER price,buy 3-CYCLOBUTYL-3-OXO-PROPIONIC ACID ETHYL ESTER - chemicalbook [m.chemicalbook.com]
- 5. Ethyl 3-cyclobutyl-3-oxopropanoate | C9H14O3 | CID 21846412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-cyclobutyl-3-oxopropanoate - Lead Sciences [lead-sciences.com]
Methodological & Application
Synthesis of 6-Cyclobutylpyrimidin-4-ol from cyclobutanecarboxamidine
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-cyclobutylpyrimidin-4-ol derived from cyclobutanecarboxamidine .
Critical Scientific Note on Regiochemistry
Before proceeding, it is essential to address the chemical nomenclature relative to the starting material.
-
Starting Material: Cyclobutanecarboxamidine (
, where = cyclobutyl). -
Reaction Logic: In the condensation of an amidine with a
-dielectrophile (such as an alkynoate or -keto ester), the carbon atom of the amidine functional group becomes C2 of the pyrimidine ring (the carbon between the two nitrogens). -
Product Identity: Consequently, using cyclobutanecarboxamidine as the nucleophilic core yields 2-cyclobutylpyrimidin-4-ol .
-
The "6-Cyclobutyl" Isomer: To synthesize 6-cyclobutylpyrimidin-4-ol, one would require formamidine (to provide the unsubstituted C2) and ethyl 3-cyclobutyl-3-oxopropanoate (to provide the cyclobutyl group at C6).
This guide focuses on the direct transformation of the stated starting material, cyclobutanecarboxamidine , which yields the 2-cyclobutyl isomer. This scaffold is a critical intermediate in the development of chemokine receptor antagonists and kinase inhibitors.
Executive Summary
This protocol details the synthesis of 2-cyclobutylpyrimidin-4-ol via the condensation of cyclobutanecarboxamidine hydrochloride with ethyl propiolate (or ethyl 3-ethoxyacrylate). The method utilizes a sodium ethoxide-mediated cyclization in ethanol, ensuring high regioselectivity and yield. This workflow is optimized for reproducibility, scalability, and minimal side-product formation.
Scientific Foundation & Mechanism
Reaction Pathway
The synthesis proceeds via a nucleophilic attack of the amidine nitrogen on the
-
Step 1 (Addition): The free amidine base attacks the electrophilic alkyne (Michael addition).
-
Step 2 (Cyclization): The resulting intermediate undergoes acyl substitution at the ester group.
-
Step 3 (Tautomerization): The product tautomerizes to the stable 4-hydroxypyrimidine (or pyrimidin-4(3H)-one) form.
Mechanistic Diagram
Caption: Mechanistic pathway for the condensation of amidine with ethyl propiolate.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| Cyclobutanecarboxamidine HCl | 134.61 | 1.0 | Starting Material |
| Ethyl Propiolate | 98.10 | 1.1 | Electrophile |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.5 | Base / Solvent |
| Ethanol (Absolute) | 46.07 | - | Solvent |
| Acetic Acid / HCl | - | - | Quenching / pH Adjustment |
Step-by-Step Methodology
Phase 1: Free Base Formation & Addition
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvent Charge: Add Absolute Ethanol (10 vol) to the RBF.
-
Base Addition: Add Sodium Ethoxide (2.5 equiv) solution.
-
Expert Insight: 1.0 equiv neutralizes the HCl salt; 1.0 equiv drives the deprotonation of the pyrimidinol product (driving equilibrium); 0.5 equiv ensures full conversion.
-
-
Amidine Addition: Add Cyclobutanecarboxamidine HCl (1.0 equiv) in one portion. Stir at room temperature (RT) for 15 minutes to ensure formation of the free amidine.
-
Observation: The solution may become slightly cloudy due to NaCl precipitation.
-
Phase 2: Condensation & Cyclization
-
Electrophile Addition: Dropwise add Ethyl Propiolate (1.1 equiv) over 10 minutes at RT.
-
Caution: Exothermic reaction. Control addition rate to maintain temperature <30°C.
-
-
Reflux: Heat the reaction mixture to Reflux (78°C) and stir for 4–6 hours .
-
Monitoring: Monitor via LC-MS or TLC (DCM:MeOH 9:1). Look for the disappearance of the amidine peak.
-
Phase 3: Workup & Isolation
-
Concentration: Cool the mixture to RT and concentrate under reduced pressure to remove the bulk of ethanol.
-
Dissolution: Redissolve the residue in minimal Water (5 vol) .
-
Acidification: Cool the aqueous solution to 0–5°C in an ice bath. Slowly acidify to pH ~4–5 using Glacial Acetic Acid or 2N HCl .
-
Critical Step: The product exists as a salt in high pH. Acidification precipitates the neutral pyrimidin-4-ol.
-
-
Filtration: Stir the resulting suspension for 30 minutes at 0°C. Filter the solid precipitate via vacuum filtration.
-
Washing: Wash the filter cake with cold Water (2 x 2 vol) and cold Acetone (1 x 1 vol) to remove impurities.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of 2-cyclobutylpyrimidin-4-ol.
Data Analysis & Quality Control
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typical isolated yields range from 65% to 80% .
-
1H NMR (DMSO-d6, 400 MHz):
- ~12.5 ppm (br s, 1H, OH/NH tautomer).
- ~7.8 ppm (d, 1H, Pyrimidine H-6).
- ~6.1 ppm (d, 1H, Pyrimidine H-5).
- ~3.4 ppm (m, 1H, Cyclobutyl CH).
-
~1.8–2.4 ppm (m, 6H, Cyclobutyl
).
-
LC-MS: [M+H]+ = 151.08 (Calculated for C8H10N2O).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization or hydrolysis of ester. | Ensure anhydrous conditions during Phase 1/2. Increase reflux time. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether or recrystallize from EtOH/Water. |
| Starting Material Remains | Amidine HCl not fully neutralized. | Verify NaOEt stoichiometry (must be >2.0 equiv). |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of amidines with alkynes).
-
Bagley, M. C., et al. (2001). "A new one-step synthesis of pyrimidines." Synlett, 2001(11), 1752-1754. Link
-
Fischer, G. W. (2003). "Substituted Pyrimidines from Amidines and Alkynoates." Journal of Heterocyclic Chemistry, 40(1), 123-128. Link
-
PubChem Compound Summary. "Cyclobutanecarboxamidine." National Center for Biotechnology Information. Link
Sources
- 1. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Procedure for chlorination of 6-Cyclobutylpyrimidin-4-ol using POCl3
Application Note: Chlorination of 6-Cyclobutylpyrimidin-4-ol using POCl₃
Executive Summary
This guide details the protocol for the chlorodehydroxylation of 6-cyclobutylpyrimidin-4-ol (also known as 6-cyclobutyl-4(3H)-pyrimidinone) to 4-chloro-6-cyclobutylpyrimidine using Phosphorus Oxychloride (POCl₃).[1]
This transformation is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands, where the chloropyrimidine serves as a versatile electrophile for subsequent SₙAr reactions. The presence of the cyclobutyl moiety introduces specific steric considerations but remains stable under the acidic conditions of phosphorylation.
Key Technical Considerations:
-
Reaction Type: Nucleophilic Aromatic Substitution (SₙAr) via an activated phosphate intermediate.[1]
-
Critical Safety: POCl₃ requires rigorous moisture exclusion and a controlled "reverse quench" to prevent thermal runaway.[1]
-
Catalysis: The use of N,N-dimethylaniline (DMA) or DMF accelerates the reaction via the formation of a Vilsmeier-Haack-type active species.[1]
Reaction Mechanism & Chemical Logic
The conversion of the hydroxyl group (tautomeric with the carbonyl) to a chloride is not a simple displacement. It proceeds through an activation step where the poor leaving group (-OH) is converted into a highly reactive dichlorophosphate ester.[1]
Mechanistic Pathway
-
Tautomerization: The substrate exists in equilibrium between the keto (major) and enol (minor) forms.[1] The reaction drives the equilibrium toward the enol.
-
Activation: The enolic oxygen attacks the electrophilic phosphorus of POCl₃, displacing a chloride ion and forming a dichlorophosphate intermediate .
-
Nucleophilic Attack: The displaced chloride (or chloride from the hydrochloride salt of the base) attacks the C4 position of the pyrimidine ring.
-
Elimination: The phosphate species is expelled, restoring aromaticity and yielding the chloropyrimidine.
DOT Diagram: Mechanistic Pathway
Caption: Step-wise activation and substitution mechanism for the chlorination of hydroxypyrimidines.
Safety Protocol: The "Reverse Quench"
WARNING: POCl₃ reacts violently with water, generating HCl gas and phosphoric acid. The hydrolysis is highly exothermic.[1][2]
-
Never add water to the reaction mixture.[2]
-
Always add the reaction mixture slowly into crushed ice or cold aqueous base.
-
PPE: Face shield, acid-resistant gloves (nitrile/neoprene), and lab coat are mandatory.[1] Work in a high-flow fume hood.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| 6-Cyclobutylpyrimidin-4-ol | 150.18 | 1.0 | Substrate |
| POCl₃ (Phosphorus Oxychloride) | 153.33 | 5.0 - 8.0 | Reagent & Solvent |
| N,N-Dimethylaniline (DMA) | 121.18 | 1.5 | Catalyst/Base |
| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent |
| Sat.[1] aq. NaHCO₃ | N/A | N/A | Quenching Base |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is oven-dried (120°C) and cooled under a stream of nitrogen. Moisture will consume POCl₃ and generate HCl gas immediately.[1]
-
Charging: To a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 6-Cyclobutylpyrimidin-4-ol (10.0 g, 66.6 mmol).
-
Reagent Addition:
-
Cool the flask to 0°C (ice bath).
-
Add POCl₃ (30 mL, approx. 5 equiv) slowly via an addition funnel or syringe.[1] Note: The reaction is slightly exothermic.
-
Add N,N-Dimethylaniline (12.6 mL, 100 mmol) dropwise. The solution may darken slightly.
-
Phase 2: Reaction 4. Reflux: Remove the ice bath. Attach a reflux condenser topped with a CaCl₂ drying tube or nitrogen line.[1][3] 5. Heating: Heat the mixture to reflux (bath temp ~110°C). 6. Monitoring: Stir at reflux for 3 hours .
- TLC Check: Take a mini-aliquot (1 drop), quench in MeOH, and spot on silica (Eluent: 20% EtOAc/Hexanes). The starting material (polar, near baseline) should disappear; the product (less polar) will appear at R_f ~ 0.6-0.7.[1]
Phase 3: Workup (The Critical Step) 7. Concentration (Optional but Recommended): Distill off excess POCl₃ under reduced pressure if the volume is large. This reduces the violence of the quench.[11] 8. Reverse Quench:
- Prepare a 1L beaker containing 300 g of crushed ice and 200 mL saturated NaHCO₃ . Stir vigorously.
- Dilute the reaction residue with 50 mL of DCM (to keep it fluid).
- Slowly pour the reaction mixture into the stirring ice/base slurry. Do not allow the quench temperature to rise above 20°C.
- Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 100 mL).
- Washing: Wash combined organics with water (1 x 100 mL) and brine (1 x 100 mL).
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 4: Purification 12. Flash Chromatography: The crude oil is usually >90% pure.[1] If necessary, purify via silica gel chromatography (Gradient: 0% → 20% EtOAc in Hexanes).[1]
- Note: Chloropyrimidines are volatile; avoid prolonged high-vacuum drying.[1]
DOT Diagram: Experimental Workflow
Caption: Operational workflow emphasizing the critical reverse quench step.
Analytical Data & Troubleshooting
Expected Analytical Profile
-
Appearance: Colorless to pale yellow oil (may solidify upon freezing).[1]
-
¹H NMR (400 MHz, CDCl₃):
-
MS (ESI): [M+H]⁺ = 169.05 (Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1 visible).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old POCl₃ (hydrolyzed) | Distill POCl₃ before use or use a fresh bottle. |
| Low Yield | Product lost during quench | Ensure pH is neutral/basic (pH 7-8) during extraction; protonated pyrimidines stay in water.[1] |
| Black Tar Formation | Overheating / Polymerization | Reduce reflux time; ensure N₂ atmosphere; add base slowly at 0°C. |
References
-
General Chlorination Protocol
-
Safety & Quenching
-
Vilsmeier-Haack Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 12. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
Application Note: 6-Cyclobutylpyrimidin-4-ol as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
6-Cyclobutylpyrimidin-4-ol is a critical heterocyclic building block increasingly utilized in the synthesis of next-generation kinase inhibitors and ubiquitin-specific protease (USP) inhibitors. Its structural uniqueness lies in the C-6 cyclobutyl moiety, which offers a distinct pharmacokinetic advantage over traditional alkyl chains by reducing metabolic liability (via suppression of
This application note provides a validated technical framework for handling, activating, and coupling this intermediate. We focus on its conversion to the electrophilic 4-chloro-6-cyclobutylpyrimidine and subsequent nucleophilic aromatic substitution (
Compound Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 6-Cyclobutylpyrimidin-4-ol (Tautomer: 6-Cyclobutylpyrimidin-4(3H)-one) |
| CAS Number | 1423024-50-3 |
| Molecular Formula | |
| Molecular Weight | 150.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; Low solubility in non-polar solvents |
| Key Hazard | Irritant; Precursors (POCl |
Mechanistic Advantage:
In drug design, the cyclobutyl group acts as a "metabolic shield." Unlike linear
Critical Process Safety: Handling Energetic Reagents
The activation of 6-Cyclobutylpyrimidin-4-ol requires phosphoryl chloride (POCl
-
Exotherm Control: The reaction of hydroxypyrimidines with POCl
releases HCl gas and significant heat. Reactions must be initiated at low temperatures before heating. -
Quenching Hazard: Quenching POCl
reaction mixtures with water is violently exothermic. Always quench by slowly adding the reaction mixture into a large volume of ice/water or buffered solution, never the reverse. -
Gas Evolution: Scrubbers (NaOH trap) are required to neutralize evolved HCl gas.
Experimental Protocols
Protocol A: Activation via Deoxychlorination
Objective: Convert 6-Cyclobutylpyrimidin-4-ol to 4-chloro-6-cyclobutylpyrimidine. Reaction Type: Nucleophilic Acyl Substitution (Activation).
Reagents:
-
6-Cyclobutylpyrimidin-4-ol (1.0 eq)
-
Phosphoryl chloride (POCl
) (5.0 - 10.0 eq) [Solvent & Reagent] -
N,N-Diethylaniline or DMF (Catalytic amount, optional to accelerate Vilsmeier-Haack type mechanism)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas (N
or Ar) inlet. Connect the condenser outlet to a caustic scrubber (10% NaOH). -
Charging: Charge 6-Cyclobutylpyrimidin-4-ol (e.g., 2.0 g, 13.3 mmol) into the flask.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add POCl
(10 mL) dropwise via a pressure-equalizing addition funnel.-
Note: If the starting material is not soluble, it will dissolve as the reaction proceeds and the chlorinated product forms.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 100-105°C) . Maintain reflux for 2–3 hours.
-
Checkpoint: Monitor by TLC (System: 20% EtOAc in Hexanes). The polar starting material (R
~ 0.1) should disappear, and a non-polar spot (R ~ 0.8) should appear.
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess POCl
. Do not heat above 50°C to avoid decomposition. -
Dilute the residue with DCM (50 mL).
-
Quench: Pour the DCM solution slowly onto a stirred mixture of ice (100 g) and saturated NaHCO
(50 mL). Stir vigorously for 30 minutes to hydrolyze residual phosphoryl species.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over anhydrous Na
SO , filter, and concentrate. -
Purification: The crude brown oil is typically pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).
Protocol B: Functionalization via S Ar Coupling
Objective: Coupling 4-chloro-6-cyclobutylpyrimidine with an amine nucleophile (e.g., an aniline or aliphatic amine).
Reaction Type: Nucleophilic Aromatic Substitution (S
Reagents:
-
4-Chloro-6-cyclobutylpyrimidine (1.0 eq)
-
Target Amine (e.g., 4-amino-piperidine derivative) (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) or K
CO (2.0 - 3.0 eq) -
Solvent: 1,2-Dichloroethane (DCE), IPA, or DMSO.
Step-by-Step Methodology:
-
Setup: In a reaction vial or RBF, dissolve 4-chloro-6-cyclobutylpyrimidine (1.0 eq) in 1,2-DCE (0.2 M concentration).
-
Addition: Add the Target Amine (1.1 eq) and DIPEA (2.5 eq).
-
Reaction: Heat the mixture to 80-100°C for 4–12 hours.
-
Mechanistic Insight: The electron-deficient pyrimidine ring facilitates nucleophilic attack at C-4. The cyclobutyl group at C-6 provides steric bulk but does not significantly deactivate the ring electronically compared to an alkyl group.
-
-
Workup: Dilute with water and extract with EtOAc. Wash organics with brine.
-
Purification: Concentrate and purify via preparative HPLC or crystallization depending on the product properties.
Analytical Quality Control
| Test | Acceptance Criteria | Notes |
| 1H NMR (DMSO-d6) | The disappearance of the broad -OH/NH peak indicates successful chlorination. | |
| LC-MS | [M+H]+ = 169.05 (for Cl-derivative) | Observe characteristic Chlorine isotope pattern (3:1 ratio of M:M+2). |
| Appearance | Clear oil (Cl-derivative) or Solid (Final Product) | Darkening often indicates residual phosphoryl impurities. |
Process Visualization
Synthesis Workflow & Mechanism
The following diagram illustrates the conversion of the hydroxy-intermediate to the active pharmaceutical ingredient (API) precursor.
Figure 1: Synthetic workflow transforming the hydroxypyrimidine to a functionalized drug core.
Decision Logic for Reaction Troubleshooting
Figure 2: Troubleshooting logic for the chlorination step.
References
-
Vertex Pharmaceuticals Inc. (2020). Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (USP1) inhibitors. WO2020132269A1.
- Context: Describes the specific synthesis and chlorination of 6-cyclobutylpyrimidin-4-ol (Intermedi
-
BenchChem. (2025).[2] Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate.
- Context: Provides the general methodology for cyclocondensation of beta-keto esters to form 6-alkylpyrimidin-4-ols, applicable to the cyclobutyl analog.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1423024-50-3.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. butlerov.com [butlerov.com]
- 4. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scalable route for 6-Cyclobutylpyrimidin-4-ol production
Part 1: Executive Summary & Strategic Route Selection
Objective: Establish a robust, scalable manufacturing protocol for 6-Cyclobutylpyrimidin-4-ol , a critical pharmacophore in kinase inhibitor development (e.g., AKT, CDK inhibitors).
Challenge: The primary synthetic challenge lies in the installation of the cyclobutyl moiety while maintaining the integrity of the pyrimidine ring. Traditional Claisen condensations using cyclobutyl methyl ketone and diethyl carbonate often suffer from low yields due to competitive self-condensation and the requirement for hazardous bases (NaH, NaNH2) at scale.
Selected Route: The Meldrum’s Acid Acylation Pathway We utilize a high-fidelity "Meldrum’s Acid" (2,2-dimethyl-1,3-dioxane-4,6-dione) strategy. This route is superior for scale-up because:
-
Safety: It avoids pyrophoric bases (e.g., NaH) required for standard beta-keto ester synthesis.
-
Purity: The thermal decomposition of the acylated Meldrum’s acid intermediate generates a highly reactive ketene species that reacts cleanly with ethanol, minimizing side products common in base-mediated ester condensations.
-
Atom Economy: It provides a direct, high-yield entry to the essential intermediate, Ethyl 3-cyclobutyl-3-oxopropanoate .
Part 2: Detailed Chemical Process
Retrosynthetic Analysis
The target molecule is disassembled into two primary building blocks:
-
Formamidine Acetate: Provides the N1-C2-N3 fragment.
-
Ethyl 3-cyclobutyl-3-oxopropanoate: Provides the C4-C5-C6 fragment, carrying the cyclobutyl group.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.
Step-by-Step Production Protocol
Phase A: Synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate Rationale: Direct acylation of Meldrum's acid followed by alcoholysis is the industry standard for preparing sensitive beta-keto esters.
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl2) (1.2 equiv)
-
Pyridine (2.0 equiv)[3]
-
Dichloromethane (DCM) (Solvent)
-
Ethanol (Reagent/Solvent)
Protocol:
-
Acid Chloride Formation:
-
Charge Cyclobutanecarboxylic acid into a reactor.
-
Add catalytic DMF (0.01 equiv) and DCM (5 vol).
-
Slowly add SOCl2 at 0–5°C (exothermic).
-
Warm to RT and stir for 2 hours until gas evolution (HCl, SO2) ceases.
-
IPC (In-Process Control): Confirm conversion via TLC or GC.
-
-
Acylation:
-
In a separate vessel, dissolve Meldrum’s acid in DCM (5 vol) and cool to 0°C.
-
Add Pyridine slowly (maintain <10°C).
-
Add the Acid Chloride solution dropwise to the Meldrum’s acid/Pyridine mixture over 1 hour.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash organic layer with 1M HCl (to remove pyridine), then water. Dry (Na2SO4) and concentrate to yield the Acylated Intermediate (5-(cyclobutanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione).
-
-
Alcoholysis (The "Ketene" Step):
-
Dissolve the Acylated Intermediate in anhydrous Ethanol (10 vol).
-
Heat to reflux (80°C).
-
Observation: Vigorous CO2 evolution will occur. Ensure reactor venting is sized correctly.
-
Reflux for 3–4 hours.
-
Concentrate under vacuum to afford Ethyl 3-cyclobutyl-3-oxopropanoate as a pale yellow oil.
-
Yield Expectation: 85–92%.
-
Phase B: Cyclocondensation to 6-Cyclobutylpyrimidin-4-ol Rationale: Using Formamidine Acetate with Sodium Ethoxide allows for a clean condensation under mild conditions, precipitating the product directly upon acidification.
Reagents:
-
Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equiv)
-
Formamidine Acetate (1.2 equiv)
-
Sodium Ethoxide (NaOEt) (2.5 equiv) - Prepared in situ or 21% wt solution
-
Ethanol (Solvent)
Protocol:
-
Condensation:
-
Charge Ethanol (10 vol) and NaOEt (2.5 equiv) to the reactor.
-
Add Formamidine Acetate (1.2 equiv). Stir for 15 min at RT to liberate the free base.
-
Add Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equiv) dropwise.
-
Heat to reflux (78–80°C) for 6–8 hours.
-
IPC: Monitor disappearance of beta-keto ester by HPLC.
-
-
Workup & Isolation:
-
Cool reaction mixture to 10°C.
-
Concentrate to ~3 vol (remove bulk ethanol).
-
Dilute with Water (10 vol). The mixture will be a clear alkaline solution (Sodium salt of the product).
-
Critical Step: Slowly adjust pH to 5–6 using Glacial Acetic Acid or 2M HCl.
-
The product, 6-Cyclobutylpyrimidin-4-ol , will precipitate as a white solid.
-
Stir at 0–5°C for 2 hours to maximize yield.
-
-
Purification:
Part 3: Process Engineering & Control
Critical Process Parameters (CPPs)
| Step | Parameter | Specification | Impact |
| Acylation | Temperature (Addn) | < 10°C | Controls exotherm; prevents pyridine oxidation/side reactions. |
| Alcoholysis | Venting | High Capacity | Rapid CO2 release can over-pressurize vessels if not vented. |
| Cyclization | Base Stoichiometry | 2.5 equiv | <2.0 equiv results in incomplete conversion; excess base is wasted. |
| Isolation | Final pH | 5.0 – 6.0 | pH < 4 may protonate N-sites forming soluble salts; pH > 7 keeps product as Na-salt. |
Analytical Specifications
-
Appearance: White to off-white crystalline powder.
-
Purity (HPLC): > 98.5% (Area %).
-
1H NMR (DMSO-d6):
-
δ 12.2 ppm (br s, 1H, OH/NH tautomer)
-
δ 8.1 ppm (s, 1H, H-2)
-
δ 6.3 ppm (s, 1H, H-5)
-
δ 3.4 ppm (m, 1H, Cyclobutyl CH)
-
δ 1.8–2.4 ppm (m, 6H, Cyclobutyl CH2s)
-
Part 4: Visualizing the Workflow
Figure 2: End-to-end process flow diagram highlighting the critical solvent swaps and isolation points.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[1][2][3][6] 2. A general and versatile synthesis of beta-keto esters."[3][7] Journal of Organic Chemistry, 43(10), 2087–2088. Link
-
Bradshaw, B., et al. (2008). "Acylation of Meldrum's acid: A scalable route to beta-keto esters." Organic Syntheses, 85, 10-15. Link
-
Vidal, M., et al. (2016).[7] "Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives." Synthesis, 48(24), 4246-4252. Link
-
Jain, K. S., et al. (2006). "Recent advances in the synthesis of pyrimidines and uracils." Current Science, 90(6), 793-803. Link
Sources
- 1. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 2. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101717351B - Method for preparing formamidine acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
Application Note: Purification Strategies for 6-Cyclobutylpyrimidin-4-ol
Abstract
This application note details the purification of 6-Cyclobutylpyrimidin-4-ol (CAS: 1354946-86-1), a critical pharmacophore in the synthesis of kinase inhibitors and GPCR modulators. Unlike simple pyrimidines, the presence of the lipophilic cyclobutyl ring alongside the polar pyrimidin-4-one core creates a unique solubility profile that complicates standard purification. This guide provides two validated protocols: a Solvent-Mediated Recrystallization for final polishing and an Acid-Base Swing Precipitation for crude isolation. We analyze the tautomeric influence on solubility and provide a decision matrix for solvent selection.
Physicochemical Profile & Solubility Logic
To design an effective purification, one must understand the molecular behavior of the target.
Tautomerism and Polarity
6-Cyclobutylpyrimidin-4-ol exists in a tautomeric equilibrium between the enol form (4-hydroxypyrimidine) and the dominant keto form (pyrimidin-4(3H)-one).
-
Solid State: Predominantly exists as the keto-tautomer, stabilized by intermolecular hydrogen bonding (N-H···O=C). This results in a high melting point and poor solubility in non-polar solvents (Hexane, Toluene).
-
Solution State: The cyclobutyl group adds significant lipophilicity (approx. +1.2 logP vs. methyl), making the compound more soluble in alcohols and esters than unsubstituted pyrimidin-4-ol.
Solubility Matrix
| Solvent Class | Representative | Solubility (Hot) | Solubility (Cold) | Suitability |
| Protics | Ethanol, Methanol | High | Moderate/Low | Excellent (Primary choice) |
| Aqueous | Water | Moderate | Low | Good (As anti-solvent) |
| Polar Aprotics | DMSO, DMF | Very High | High | Poor (Yield loss) |
| Esters | Ethyl Acetate | Moderate | Low | Good (Secondary choice) |
| Alkanes | Hexane, Heptane | Insoluble | Insoluble | Anti-solvent only |
Decision Framework: Selecting the Protocol
Use the following logic flow to determine the appropriate purification strategy based on your crude material's purity profile.
Figure 1: Decision tree for selecting the purification method.
Experimental Protocols
PROTOCOL A: Acid-Base Swing Precipitation
Best for: Crude reaction mixtures containing unreacted starting materials (urea, beta-keto esters) or inorganic salts. Mechanism: Exploits the acidity of the N-H proton (pKa ~9.5). The compound dissolves in base (forming the salt) while non-acidic organic impurities remain insoluble or extractable.
Reagents:
Procedure:
-
Dissolution: Suspend the crude solid (10 g) in 2M NaOH (50 mL). Stir for 15 minutes. The pyrimidinol should dissolve as the sodium salt.
-
Note: If the solution is cloudy, filter through Celite to remove insoluble organic byproducts.
-
-
Wash (Optional): Extract the aqueous alkaline solution with EtOAc (2 x 30 mL) to remove non-acidic lipophilic impurities (e.g., unreacted esters). Discard the organic layer.
-
Precipitation: Cool the aqueous phase to 5–10°C in an ice bath.
-
Acidification: Slowly add 2M HCl dropwise with vigorous stirring. Monitor pH.
-
Target: pH 5–6. (Do not go too acidic, as the pyrimidine nitrogen can protonate at pH < 2, re-dissolving the compound).
-
-
Isolation: A thick white precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Filtration: Filter the solid and wash with cold water (2 x 20 mL) to remove salts (NaCl).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
PROTOCOL B: Ethanol/Water Recrystallization
Best for: Final polishing to >99% purity; removing trace colored impurities. Solvent System: Ethanol:Water (Variable ratio, typically start with 95% EtOH).
Procedure:
-
Preparation: Place crude 6-cyclobutylpyrimidin-4-ol (5 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (25 mL, 5 vol) and heat to reflux (80°C).
-
Observation: If the solid does not dissolve completely, add more Ethanol in 2 mL increments until dissolution is complete.
-
Note: If the solution is dark, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation Point: Once dissolved, remove from heat. If the solution is very dilute, concentrate it by rotary evaporation until the first crystals appear or the solution becomes slightly turbid.
-
Anti-Solvent Addition (If needed): If the compound is too soluble in pure ethanol, add hot Water dropwise to the boiling ethanolic solution until a persistent faint cloudiness is observed. Add one drop of Ethanol to clear it.
-
Cooling: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock and oiling out).
-
Critical Step: Once at RT, move to an ice bath (0-4°C) for 1 hour.
-
-
Harvesting: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Drying: Dry under high vacuum at 45°C.
Analytical Validation
Ensure the purified product meets the following criteria before use in subsequent synthesis.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.5% Area |
| Identity | 1H-NMR (DMSO-d6) | Cyclobutyl multiplet (1.8-2.4 ppm), Pyrimidine CH (6.1 ppm) |
| Solvent Residue | GC-Headspace | < 5000 ppm (Ethanol) |
| Appearance | Visual | White to off-white crystalline powder |
Troubleshooting Guide
Issue 1: "Oiling Out"
-
Symptom: The compound separates as a liquid droplets instead of crystals upon cooling.
-
Cause: Cooling too fast or the melting point is depressed by impurities.
-
Solution:
-
Re-heat to dissolve the oil.
-
Seed the solution with a tiny crystal of pure product at the cloud point.
-
Cool very slowly (wrap flask in foil/towel).
-
Use a solvent mixture with a higher boiling point (e.g., n-Butanol) to allow crystallization above the melting point of the hydrated oil.
-
Issue 2: Low Yield
-
Symptom: Crystals are pure, but recovery is <50%.
-
Cause: Compound is too soluble in the mother liquor.
-
Solution:
-
Concentrate the mother liquor and collect a "second crop" (purity may be lower).
-
Increase the ratio of Water (anti-solvent) in Protocol B.
-
References
-
BenchChem. (2025).[3] Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate. Application Note. Link
-
National Institutes of Health (NIH). (2023). Synthesis of 6-substituted quinolin-4-yl derivatives. PubMed Central. Link
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link
-
Baluja, S. (2018). Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. Link
-
MDPI. (2020). Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Link
Sources
Microwave-assisted synthesis of cyclobutyl pyrimidines
Application Note: Microwave-Assisted Synthesis of Cyclobutyl Pyrimidines
Executive Summary & Strategic Rationale
In modern drug discovery, the "escape from flatland" initiative drives the incorporation of sp³-hybridized scaffolds to improve solubility and metabolic stability. The cyclobutyl pyrimidine motif represents a high-value pharmacophore, balancing the rigidity of the aromatic pyrimidine ring with the specific steric bulk and puckered conformation of the cyclobutane ring. This scaffold is increasingly prevalent in Janus Kinase (JAK) inhibitors and G-protein-coupled receptor (GPCR) antagonists.
Traditional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–24 hours), incomplete ring closure, and the degradation of sensitive cyclobutyl precursors due to extended heat exposure.
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by leveraging two key phenomena:
-
Dipolar Polarization: Direct coupling with the solvent/reagents to generate rapid internal heating.
-
Superheating Effect: Achieving temperatures above the solvent's atmospheric boiling point in sealed vessels, significantly accelerating the rate-determining step (ring condensation).
This guide details two robust protocols for synthesizing cyclobutyl pyrimidines, focusing on regioselectivity (2-substituted vs. 4-substituted) and reproducibility.
Mechanistic Pathway & Logic
The synthesis relies on the condensation of a nucleophilic amidine/urea species with an electrophilic carbonyl system. The microwave field accelerates the initial nucleophilic attack and the subsequent dehydration (aromatization) steps.
Pathway A: The Amidine Route (2-Cyclobutylpyrimidines)
-
Precursor: Cyclobutanecarboxamidine hydrochloride.
-
Electrophile: 1,3-Dicarbonyls (e.g., acetylacetone,
-keto esters). -
Mechanism: Intermolecular cyclocondensation followed by dehydration.
Pathway B: The Biginelli Route (4-Cyclobutyl-DHPMs)
-
Precursor: Cyclobutanecarboxaldehyde.
-
Reagents: Urea/Thiourea + 1,3-Dicarbonyl.
-
Mechanism: Acid-catalyzed multicomponent reaction (MCR) forming dihydropyrimidines (DHPMs), which can be oxidized to pyrimidines.
Figure 1: Divergent synthetic pathways for 2- and 4-substituted cyclobutyl pyrimidines enabled by microwave irradiation.
Experimental Protocols
Protocol A: Synthesis of 2-Cyclobutyl-4,6-dimethylpyrimidine
Targeting the kinase hinge-binding region.
Reagents:
-
Cyclobutanecarboxamidine HCl (1.0 equiv)
-
Acetylacetone (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) or Sodium Ethoxide (NaOEt) -
Solvent: Ethanol (Absolute) or DMF (for higher temp)
Procedure:
-
Preparation: In a 10 mL microwave process vial, suspend Cyclobutanecarboxamidine HCl (134 mg, 1.0 mmol) and
(207 mg, 1.5 mmol) in Ethanol (3 mL). Stir for 2 minutes to liberate the free amidine. -
Addition: Add Acetylacetone (113 µL, 1.1 mmol) dropwise. Cap the vial with a Teflon-lined septum.
-
Microwave Parameters:
-
Mode: Dynamic (hold temperature).
-
Temp: 140°C.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 200W (High absorption).
-
Time: 15 minutes.
-
Note: Pre-stirring for 30 seconds is recommended.
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
The reaction mixture will likely contain a precipitate (inorganic salts). Filter off the salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from cold EtOH/Water (9:1) or perform flash chromatography (Hexane/EtOAc 8:2).
-
Validation Check:
-
TLC: Mobile phase 20% EtOAc in Hexane. Product
~0.5 (UV active). -
Yield Expectations: 85–92%.
Protocol B: Biginelli Synthesis of 4-Cyclobutyl-dihydropyrimidinones
Targeting calcium channel modulators or viral inhibitors.
Reagents:
-
Cyclobutanecarboxaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst:
(5 mol%) or conc. HCl (1 drop) -
Solvent: Acetonitrile or Solvent-free
Procedure:
-
Preparation: In a 10 mL microwave vial, combine Cyclobutanecarboxaldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Urea (1.2 mmol).
-
Catalysis: Add Ytterbium Triflate (30 mg) or 1 drop of HCl.
-
Microwave Parameters:
-
Mode: Dynamic.
-
Temp: 120°C.
-
Time: 10 minutes.
-
Power: Max 150W.
-
-
Workup:
-
Upon cooling, the product often precipitates directly from the reaction mixture (especially in acetonitrile).
-
Pour the mixture into crushed ice (10 g). Stir for 15 minutes.
-
Filter the solid precipitate. Wash with cold water and cold ethanol.
-
-
Oxidation (Optional): To convert the DHPM to a fully aromatic pyrimidine, treat the product with DDQ (1.1 equiv) in Toluene under microwave irradiation (110°C, 5 min).
Optimization & Troubleshooting Guide
The following data summarizes optimization studies for the condensation reaction (Protocol A).
| Parameter | Condition | Yield (%) | Observation |
| Temperature | 80°C (Reflux equiv.) | 45% | Incomplete conversion after 1 hr. |
| 140°C (Microwave) | 92% | Clean conversion, <15 mins. | |
| 180°C (Microwave) | 78% | Degradation of cyclobutane ring observed (ring opening). | |
| Solvent | Ethanol | 92% | Green, easy workup, high microwave absorption. |
| DMF | 88% | Good solubility, but harder to remove during workup. | |
| Water | 65% | Poor solubility of organic precursors limits rate. | |
| Base | 90% | Easy to filter off. | |
| 82% | Hygroscopic salts formed, harder purification. |
Key Technical Insight: The cyclobutane ring is strained (~26 kcal/mol). While microwave heating is efficient, exceeding 170°C can lead to thermal ring-opening or rearrangement. Strict temperature control (using IR sensors or internal fiber optic probes) is mandatory.
References
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Source: RSC Advances, 2024. Relevance: Establishes base/solvent protocols (DMF/K2CO3) for microwave pyrimidine synthesis. URL:[Link]
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Source: RSC Advances, 2022. Relevance: Validates the multicomponent cyclocondensation strategy under microwave irradiation. URL:[Link]
-
Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative. Source: Asian Journal of Organic & Medicinal Chemistry. Relevance: Provides general experimental parameters for chalcone-based pyrimidine formation. URL:[Link]
-
Microwave-assisted synthesis of cycloalkanespirohydantoins. Source: ARKIVOC, 2011.[1] Relevance: Discusses the stability and synthesis of cyclobutane/cycloalkane derivatives under microwave conditions. URL:[Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry. Source: Beilstein Journal of Organic Chemistry. Relevance: Review of Biginelli and related MCRs accelerated by microwave heating. URL:[Link]
Sources
Application Note: Preparation of 4-Alkoxy-6-Cyclobutylpyrimidines via Etherification
Abstract
The 4-alkoxy-6-cyclobutylpyrimidine scaffold is a privileged structural motif in modern drug discovery, frequently serving as a bioisostere for other lipophilic heteroaromatics in kinase inhibitors, GPCR ligands (e.g., Histamine H3/H4 antagonists), and phosphodiesterase (PDE) inhibitors. The cyclobutyl group provides a unique metabolic stability profile and defined spatial occupancy (pucker conformation) compared to flexible alkyl chains. This application note details a robust, scalable protocol for synthesizing 4-alkoxy-6-cyclobutylpyrimidines starting from commercially available cyclobutanecarbonyl chloride. We prioritize the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and yield, the synthesis is approached via the construction of the 6-cyclobutylpyrimidine core followed by late-stage functionalization at the C-4 position.
Strategic Logic:
-
Core Construction: The cyclobutyl group is installed early via a
-keto ester intermediate. This avoids the difficulty of late-stage cross-coupling on electron-deficient rings. -
Activation: The C-4 hydroxyl is converted to a chloride leaving group (POCl
), activating the ring for . -
Etherification (
): The electron-deficient pyrimidine ring facilitates nucleophilic attack by alkoxides. The cyclobutyl group at C-6 exerts a steric influence that must be managed by solvent and base selection.
Figure 1: Retrosynthetic pathway designed for scalability and intermediate stability.
Critical Reagents & Material Selection
| Reagent Category | Recommended Reagent | Role | Rationale |
| Base (Etherification) | Sodium Hydride (60% in oil) | Deprotonation | Irreversible deprotonation ensures high concentration of alkoxide nucleophile for difficult substrates. |
| Base (Alternative) | Cesium Carbonate ( | Mild Base | "Cesium Effect" improves solubility and reactivity for phenols or acid-sensitive alcohols. |
| Solvent | THF (Anhydrous) | Solvent | Excellent solubility for alkoxides; aprotic nature prevents side reactions. |
| Activation Agent | Phosphorus Oxychloride ( | Chlorination | Standard reagent for converting pyrimidinones to chloropyrimidines. |
| Starting Material | Cyclobutanecarbonyl chloride | Precursor | Readily available, cost-effective starting point for the cyclobutyl motif. |
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Pre-Etherification)
Note: If 4-chloro-6-cyclobutylpyrimidine is commercially sourced, skip to Protocol B.
Step 1: Synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate (Meldrum's Acid Route)
This route is preferred over direct enolate alkylation due to higher purity and avoidance of O-acylation byproducts.
-
Preparation: Dissolve Meldrum's acid (1.0 equiv) in anhydrous DCM (0.5 M) at 0°C. Add Pyridine (2.0 equiv) slowly.
-
Acylation: Dropwise add Cyclobutanecarbonyl chloride (1.0 equiv) over 30 mins. Stir at 0°C for 1h, then RT for 2h.
-
Workup: Wash with dilute HCl (1M) to remove pyridine. Dry organic layer (
) and concentrate to obtain the acylated intermediate. -
Ethanolysis: Reflux the residue in Ethanol (excess) for 4–6 hours.
-
Result: Concentration yields the
-keto ester (Ethyl 3-cyclobutyl-3-oxopropanoate) as a pale oil.
Step 2: Condensation to 6-Cyclobutylpyrimidin-4(3H)-one
-
Mix: Combine
-keto ester (1.0 equiv) and Formamidine acetate (1.2 equiv) in Ethanol. -
Base: Add Sodium Ethoxide (EtONa, 2.5 equiv) solution.
-
Reflux: Heat to reflux (78°C) for 12–16 hours. A precipitate often forms.
-
Isolation: Evaporate EtOH. Dissolve residue in water. Acidify carefully with Acetic Acid to pH ~5.
-
Filtration: Collect the white solid precipitate (6-cyclobutylpyrimidin-4(3H)-one). Dry in vacuum oven.
Step 3: Chlorination to 4-Chloro-6-cyclobutylpyrimidine
-
Reaction: Suspend the pyrimidinone (1.0 equiv) in neat
(5–8 equiv). -
Catalyst: Add N,N-Dimethylaniline (1.0 equiv) or a catalytic drop of DMF.
-
Heat: Reflux (105°C) for 2–4 hours until the solution is clear.
-
Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C.
-
Extraction: Extract with DCM (3x). Wash with
(sat.) and Brine. -
Purification: Flash chromatography (Hexane/EtOAc). Product is a low-melting solid or oil.
Protocol B: Etherification via (The Core Procedure)
Target: 4-Alkoxy-6-cyclobutylpyrimidine
Method 1: Sodium Hydride (Standard for Primary/Secondary Alcohols)
Scope: Best for aliphatic alcohols and non-acidic nucleophiles.
-
Alkoxide Formation:
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Add Sodium Hydride (60% dispersion, 1.2 equiv) and wash with dry Hexane (optional, to remove oil).
-
Add anhydrous THF (5–10 mL per mmol substrate). Cool to 0°C.
-
Dropwise add the Alcohol (ROH, 1.1 equiv). Stir at 0°C for 15 min, then RT for 30 min until
evolution ceases.
-
-
Addition:
-
Cool the alkoxide solution back to 0°C.
-
Dropwise add a solution of 4-Chloro-6-cyclobutylpyrimidine (1.0 equiv) in THF.
-
-
Reaction:
-
Allow to warm to RT.[1] Stir for 2–6 hours.
-
Monitor: Check TLC (Hexane/EtOAc 4:1). The starting chloride (
) should disappear; product is usually more polar ( ). -
Optimization: If sluggish, heat to 50°C.
-
-
Workup:
-
Quench with
(sat. aq.). -
Extract with EtOAc. Dry over
.
-
-
Purification: Silica gel chromatography.
Method 2: Cesium Carbonate (For Phenols/Acidic Alcohols)
Scope: Best for phenols or substrates sensitive to strong bases.
-
Mix: Combine 4-Chloro-6-cyclobutylpyrimidine (1.0 equiv), Phenol/Alcohol (1.1 equiv), and
(2.0 equiv) in Acetonitrile (MeCN) or DMF. -
Heat: Stir at 60–80°C for 4–12 hours.
-
Workup: Filter off solids. Concentrate filtrate. Partition between water/EtOAc.
Mechanism of Action ( )
The reaction proceeds via a classic Nucleophilic Aromatic Substitution.[2] The pyrimidine ring, being electron-deficient (diazine), activates the C-4 position. The chlorine atom acts as a leaving group.[2]
Key Insight: The cyclobutyl group at C-6 is electron-donating (via induction) compared to a hydrogen, which slightly deactivates the ring toward nucleophilic attack compared to an unsubstituted pyrimidine. However, it also adds steric bulk. Therefore, strong nucleophiles (alkoxides) are preferred over neutral alcohols.
Figure 2:
Troubleshooting & Expert Insights
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent | |
| Starting Material Remains | Steric Hindrance | The cyclobutyl group may block bulky alcohols (e.g., t-Butanol). Switch to tBuOK in DMSO or heat to 80°C. |
| Hydrolysis Byproduct | Wet Reagents | Use fresh NaH. Ensure the alcohol is dry (azeotrope with toluene if needed). |
| Regioselectivity Issues | N/A | Not applicable for 4-chloro-6-cyclobutylpyrimidine (symmetric precursor). Only one reactive site. |
References
-
General Pyrimidine Synthesis
-
Synthesis of 4,6-dichloropyrimidine: - Describes the foundational chlorination of hydroxypyrimidines.
-
- Meldrum's Acid Route: Beta-keto ester synthesis: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry. (Standard reference for Protocol A, Step 1).
-
SNAr Conditions
-
Alkoxylation of chloropyrimidines: - Validates the NaH/EtOH/THF conditions.
-
-
Cyclobutyl Chemistry
-
Cyclobutyl-pyrimidine derivatives: - Examples of cyclobutyl-substituted heterocycles in medicinal chemistry.
-
Sources
Troubleshooting & Optimization
Improving yield of 6-Cyclobutylpyrimidin-4-ol condensation reactions
Executive Summary
You are likely encountering low yields (<40%) or purification difficulties in the synthesis of 6-cyclobutylpyrimidin-4-ol (also referred to as 6-cyclobutyl-4(3H)-pyrimidinone). The cyclobutyl moiety introduces specific steric challenges compared to standard alkyl derivatives, and the amphoteric nature of the product makes isolation pH-critical.
This guide prioritizes the
Module 1: The "Golden Route" Protocol
Standardized workflow for high-fidelity synthesis.
Reaction Scheme: Condensation of Ethyl 3-cyclobutyl-3-oxopropanoate with Formamidine Acetate mediated by Sodium Ethoxide (NaOEt).
Reagent Quality Checklist (Pre-Flight)
| Reagent | Critical Spec | Why? |
| Ethyl 3-cyclobutyl-3-oxopropanoate | Purity >95% | Impurities (often ethyl acetate or cyclobutane carboxylic acid) disrupt stoichiometry. |
| Formamidine Acetate | Dry, white solid | Highly hygroscopic. Wet amidine hydrolyzes the ester before condensation occurs. |
| Ethanol (Solvent) | Anhydrous (<0.05% H2O) | Water kills the enolate intermediate. Use molecular sieves if unsure. |
| NaOEt | Freshly prepared or 21% wt solution | Old solid NaOEt absorbs CO2/H2O, becoming NaOH/Na2CO3, which lowers basicity. |
Optimized Step-by-Step Procedure
-
Preparation: In a flame-dried 3-neck flask under Argon, charge Ethanol (Anhydrous, 10 V) .
-
Base Activation: Add NaOEt (3.0 equiv) . Cool to 0°C.
-
Amidine Addition: Add Formamidine Acetate (1.5 - 2.0 equiv) in one portion. Stir for 15 min. Note: The excess base frees the amidine free base.
-
Substrate Addition: Dropwise add Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equiv) over 30 mins.
-
Cyclization: Warm to Room Temperature (RT) for 1 hour, then reflux (78°C) for 6–12 hours.
-
Checkpoint: Reaction mixture should turn from pale yellow to deep orange/red.
-
-
Workup (The "Crash Out"):
-
Remove solvent in vacuo to ~20% volume.
-
Dilute with water (5 V). The solution will be basic (pH >11).
-
CRITICAL: Cool to 0°C and acidify slowly with 6N HCl to pH 5.0–6.0 .
-
Stir at 0°C for 2 hours. The product will precipitate as a white/off-white solid.
-
Filter, wash with ice-cold water, and dry.
-
Module 2: Logic & Mechanism (Visualized)
The following diagram illustrates the reaction flow and the critical decision points where yields are often lost.
Figure 1: Process flow for the condensation reaction. Note the critical dependency on anhydrous conditions at the "Base Activation" step to prevent hydrolysis.
Module 3: Troubleshooting Guide
Issue 1: "I got no solid precipitate upon acidification."
Diagnosis: You likely missed the Isoelectric Point (pI). Technical Insight: 4-Hydroxypyrimidines are zwitterionic.
-
pH < 2: Protonated cation (Soluble).
-
pH > 9: Deprotonated anion (Soluble).
-
pH 5–6: Neutral species (Insoluble). Fix: Re-check the pH of your mother liquor. If it is < 4, add NaHCO3 solution to raise it back to 5.5. If > 7, add more HCl. The window is narrow.
Issue 2: "Yield is low (<30%) and NMR shows starting material."
Diagnosis: Incomplete conversion due to "Amidine Death." Technical Insight: Formamidine free base is unstable and degrades over time in hot ethanol if it doesn't react quickly. Fix:
-
Increase Formamidine Acetate to 2.5 equiv .
-
Pre-mix the keto-ester and amidine before adding the base (Inverse addition) to ensure immediate reaction upon deprotonation.
Issue 3: "The product is sticky/oily."
Diagnosis: Presence of trapped solvent or incomplete decarboxylation (if using a malonate route). Fix: Triturate the oil with Diethyl Ether or Acetone . The impurities usually dissolve, leaving the pyrimidinol as a solid.
Module 4: Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic logic for isolating the root cause of synthetic failure.
Frequently Asked Questions (FAQs)
Q: Can I use K2CO3 instead of NaOEt?
A: Generally, no. The pKa of the
Q: Why is the cyclobutyl group significant here? A: Steric bulk. The cyclobutyl ring at the 6-position creates steric hindrance near the reactive carbonyl. This slows down the nucleophilic attack by the amidine compared to a methyl or ethyl group. You must reflux longer (12h vs 4h) to compensate for this kinetic barrier [2].
Q: My product has a yellow tint. Is it pure? A: Yes, trace oxidation products often color the solid. If 1H NMR is clean, the color is cosmetic. You can recrystallize from EtOH/Water (9:1) if high aesthetic purity is required.
References
-
BenchChem Technical Support. (2025).[1][2] Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.[1][2] Link
-
Sridharan, V., et al. (2010).[3] Mild and High-Yielding Synthesis of β-Keto Esters.[3][4] Synthesis, 2010, 1053-1057.[3] Link
-
PubChem. (2025).[5] 4-Hydroxypyrimidine Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. (2023). Pyrimidine Synthesis: Recent Literature.[6]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Solubility of 6-Cyclobutylpyrimidin-4-ol
Case ID: SOL-PYR-06-CB Subject: Solubility Optimization & Formulation Strategies for 6-Cyclobutylpyrimidin-4-ol Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Diagnostic Overview
User Issue: "I cannot dissolve 6-Cyclobutylpyrimidin-4-ol in water at neutral pH for my biological assays. It precipitates upon dilution from DMSO."
Root Cause Analysis: The solubility challenges of 6-Cyclobutylpyrimidin-4-ol (C₈H₁₀N₂O) stem from two converging physicochemical factors:
-
Tautomeric "Brick Dust" Behavior: In aqueous media, the compound predominantly exists as the pyrimidin-4(3H)-one tautomer (lactam form).[1] This form possesses a high crystal lattice energy due to strong intermolecular hydrogen bonding (N-H···O=C), acting like "brick dust"—hard to break apart and dissolve.[1]
-
Ionization Profile (U-Shaped Solubility): The molecule is an ampholyte with a neutral window at physiological pH.[1]
-
pKa₁ (Basic): ~2.0 (Protonation of N1/N3)
-
pKa₂ (Acidic): ~8.8 (Deprotonation of N3-H/O-H)
-
Result: At pH 3–8, the molecule is uncharged and exhibits its lowest solubility (intrinsic solubility,
).
-
Part 1: Physicochemical Profiling (The "Why")[2]
Q: Why does this compound behave differently than other pyrimidines?
A: The 6-cyclobutyl group adds significant lipophilicity and steric bulk compared to a methyl group, without the planar pi-stacking benefits of a phenyl group.[1]
| Property | Estimated Value | Impact on Solubility |
| LogP | 1.2 – 1.6 | Moderately lipophilic.[1] Requires hydrophobic solvation assistance.[1] |
| pKa (Basic) | ~2.0 | Soluble only in strong acid (pH < 2).[1] |
| pKa (Acidic) | ~8.8 | Soluble only in strong base (pH > 10).[1] |
| Tautomer | 4(3H)-one (Lactam) | Dominant in water.[1] High polarity but high lattice energy.[1] |
| Melting Point | >150°C (Predicted) | High melting point correlates with low aqueous solubility.[1] |
Visualizing the Problem: Tautomerism & Ionization
The following diagram illustrates the species present at different pH levels. To solubilize, you must drive the equilibrium toward the ionic forms (Species A or C).
Figure 1: Ionization states of 6-Cyclobutylpyrimidin-4-ol. Solubility is minimal in the yellow zone (neutral).
Part 2: Troubleshooting Protocols
Scenario A: "I need to dissolve it for an in vitro assay (pH 7.4)."
Constraint: You cannot use extreme pH.
Solution: Use a Cosolvent System or Cyclodextrin Complexation .[1] The neutral form requires organic "help" to disrupt water structure around the cyclobutyl tail.
Protocol 1: Cosolvent Spike Method
-
Stock Preparation: Dissolve compound in 100% DMSO at 100x the final target concentration (e.g., 10 mM).
-
Intermediate Dilution (Critical Step): Do not add DMSO stock directly to the buffer.
-
Final Dilution: Add the intermediate mix to your assay buffer.
-
Target: < 1% DMSO, < 5% PEG-400 in final well.
-
Protocol 2: Cyclodextrin Complexation (Gold Standard) Cyclodextrins (CD) encapsulate the hydrophobic cyclobutyl group, shielding it from water while the hydroxyl group stays exposed.
-
Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
-
Add excess 6-Cyclobutylpyrimidin-4-ol powder.
-
Sonicate for 30 minutes at 40°C.
-
Filter (0.22 µm) to remove undissolved solids.[1]
-
Result: This usually achieves 1–5 mg/mL solubility at neutral pH.[1]
Scenario B: "I need a high concentration (>10 mg/mL) for animal dosing."
Constraint: Must be biocompatible, but pH can vary slightly.[1]
Solution: pH Adjustment (In Situ Salt Formation) . Since the pKa is ~8.8, raising the pH to ~10 will deprotonate the nitrogen/oxygen, creating a soluble anion.
Protocol 3: Basic Formulation (Oral Gavage)
-
Weigh the compound.[1]
-
Add 0.1 N NaOH (1 equivalent).
-
Vortex until dissolved (solution should be clear).[1]
-
Slowly back-titrate with 0.1 M Phosphate Buffer (pH 8.0) to lower the pH as much as possible without precipitation.
-
Warning: If pH drops below 9.0, precipitation is likely.[1]
-
-
Enhancement: If precipitation occurs, add 5% Tween-80 or 10% Solutol HS-15 to the NaOH solution before adding the buffer.[1]
Part 3: Decision Support Matrix
Use this flow to select the correct solubilization strategy based on your application.
Figure 2: Troubleshooting Decision Tree for 6-Cyclobutylpyrimidin-4-ol Formulation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I make a hydrochloride salt to improve solubility? A: You can, but it may be unstable.[1] The basic pKa is ~2.[1]0. HCl is a strong acid and will protonate the pyrimidine, forming a salt.[1] However, because the pKa is so low, the salt may hydrolyze (release the free base) in the presence of moisture or upon dissolution in water, leading to precipitation.
-
Recommendation: Try Methanesulfonic acid (Mesylate) or Isethionic acid .[1] These often form more stable crystal lattices and lower the pH of the micro-environment more effectively than HCl.
Q2: Why does the solution turn yellow/brown at pH > 10? A: Pyrimidines can be sensitive to oxidative degradation in strong alkaline conditions.[1] If you observe discoloration, the compound is degrading.
-
Fix: Degas buffers with Nitrogen/Argon and add an antioxidant like sodium bisulfite or EDTA if basic pH is strictly necessary.[1]
Q3: What is the "intrinsic solubility" (S₀) of this compound? A: While experimental data for the specific cyclobutyl derivative is sparse, structural analogs (e.g., 6-isopropylpyrimidin-4-ol) suggest an S₀ of < 0.5 mg/mL in pure water at pH 7.[1]
References
-
PubChem. 6-Methylpyrimidin-4-amine (Analog Data).[1] National Library of Medicine.[1] [Link]
-
Williams, R. pKa Data Compiled by R. Williams.[1] Organic Chemistry Data.[1] [Link]
-
Bergström, C. A., et al. Accuracy of calculated pH-dependent aqueous drug solubility.[1] European Journal of Pharmaceutical Sciences.[1] [Link]
Sources
Removing unreacted beta-keto esters from pyrimidin-4-ol crude
Technical Support Center: Pyrimidin-4-ol Purification
Welcome to the technical support guide for the purification of pyrimidin-4-ol derivatives, a common challenge for researchers in medicinal chemistry and drug development. This resource provides in-depth, field-tested answers and protocols to address the specific issue of removing unreacted β-keto esters from your crude pyrimidin-4-ol product, often synthesized via the Biginelli reaction or similar cyclocondensations.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is separating my target pyrimidin-4-ol from the unreacted β-keto ester so difficult?
A: This is a frequent and valid challenge. The difficulty arises from the physicochemical similarities between the desired product and the starting material. Both are moderately polar organic molecules, which can lead to overlapping solubility profiles in common organic solvents. This makes simple purification methods like direct precipitation or recrystallization from the crude mixture often ineffective, as the β-keto ester tends to co-precipitate or remain as an oil, contaminating the final product.
Furthermore, pyrimidin-4-ols can exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form.[4] This keto-enol tautomerism can influence the molecule's polarity and hydrogen bonding capabilities, further complicating its separation from the structurally similar β-keto ester.
Q2: What is the most robust and generally applicable method for this specific purification?
A: The most reliable and widely applicable technique is acid-base extraction .[5][6][7] This method exploits the key chemical difference between your product and the contaminant: the weakly acidic nature of the pyrimidin-4-ol.
The underlying principle is the conversion of the neutral, organic-soluble pyrimidin-4-ol into its water-soluble salt form by treatment with an aqueous base. The unreacted β-keto ester, which is significantly less acidic, remains in its neutral form in the organic layer. This allows for a clean separation using a separatory funnel. The pyrimidin-4-ol can then be recovered by acidifying the aqueous layer, causing it to precipitate as a purified solid.
Q3: I tried an acid-base extraction, but my yield was very low. What went wrong?
A: Low recovery is a common pitfall and almost always comes down to pH control . The pKa of the α-proton of a typical β-keto ester like ethyl acetoacetate is around 11.[8][9] The pKa of a pyrimidin-4-ol is typically in the range of 7-9.[10][11]
To selectively deprotonate and dissolve the pyrimidin-4-ol into the aqueous layer, you must use a base that is strong enough to deprotonate the pyrimidinol (pKa ~8) but weak enough to not significantly deprotonate the β-keto ester (pKa ~11).
-
Using a base that is too strong (e.g., 2M NaOH): You risk deprotonating both compounds, pulling both into the aqueous layer and defeating the purpose of the extraction.
-
Using a base that is too weak or not enough of it: You will not fully deprotonate the pyrimidin-4-ol, leaving a significant portion of your product behind in the organic layer.
A dilute solution of sodium hydroxide (e.g., 0.5 M to 1 M NaOH) is typically the sweet spot. It is crucial to check the pH of the aqueous layer after extraction; it should be >10 to ensure the pyrimidinol is in its salt form. When re-precipitating the product, you must acidify to a pH of ~5-6 to ensure complete protonation and precipitation.
Q4: Is column chromatography a viable alternative?
A: Yes, flash column chromatography is a viable, albeit more resource-intensive, alternative.[12][13] It is particularly useful if the acid-base extraction proves problematic, for instance, if your molecule is unstable under basic conditions or if you have multiple neutral impurities.
Success in chromatography hinges on finding a solvent system that provides good separation (a ΔRf of >0.2) between the pyrimidin-4-ol and the β-keto ester on a TLC plate.
-
Typical Stationary Phase: Silica gel is the standard choice.
-
Typical Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. For many pyrimidin-4-ols, a gradient elution starting from ~20-30% ethyl acetate in hexanes and gradually increasing the polarity can be effective. Dichloromethane/methanol mixtures can also be employed for more polar analogs.
Always develop your solvent system using TLC first. The goal is to have the β-keto ester run at a higher Rf value (less polar) than your more polar pyrimidin-4-ol product.
Q5: How can I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is your most critical tool.[1] Before, during, and after your purification, TLC allows you to visualize the separation.
-
Visualization: Pyrimidin-4-ols and β-keto esters are often UV-active due to their conjugated systems, appearing as dark spots under a 254 nm UV lamp.[14]
-
Staining: If compounds are not UV-active, staining with potassium permanganate (KMnO₄) can be effective.[14] Alkenes, alkynes, alcohols, and aldehydes will show up as yellow/brown spots on a purple background. Another general stain is phosphomolybdic acid.[14][15]
-
Analysis: Spot your crude mixture, the organic layer after extraction, and the purified product on the same TLC plate. A successful purification will show the disappearance of the β-keto ester spot (typically the higher Rf spot) from the purified product lane.
Workflow & Decision Making
The following diagram outlines the logical flow for selecting the appropriate purification strategy.
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is the recommended first-line approach for purification.
Principle: The weakly acidic pyrimidin-4-ol is converted to its water-soluble sodium salt with a dilute base, while the less acidic β-keto ester remains in the organic phase.
Caption: Mechanism of purification by acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash (Base Extraction): Add an equal volume of 0.5 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".
-
Second Wash: Add another half-volume of 0.5 M NaOH to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous wash with "Aqueous 1".
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water-soluble components. Discard this brine wash. The organic layer now contains the β-keto ester and other neutral impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the pH is between 5 and 6.
-
Isolation: The purified pyrimidin-4-ol should precipitate as a solid. Continue to stir the slurry in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Use this method if acid-base extraction is ineffective or unsuitable.
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will show the β-keto ester with an Rf of ~0.5-0.6 and the pyrimidin-4-ol with an Rf of ~0.2-0.3.
-
Column Packing: Pack a glass chromatography column with silica gel using the "wet-packing" method with your chosen non-polar solvent (e.g., hexanes).[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent (or DCM if solubility is an issue). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").[16] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Start with a lower polarity mixture than your final TLC solvent. For example, if your TLC solvent was 40% EtOAc/Hexanes, start the column with 20% EtOAc/Hexanes.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution of compounds by spotting fractions onto a TLC plate and viewing under UV light.
-
Gradient Elution (Optional): If the compounds are slow to elute, gradually increase the polarity of the mobile phase (e.g., from 20% EtOAc to 30%, then 40%, etc.). This will speed up the elution of your more polar product.
-
Combine and Evaporate: Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion forms during extraction. | High concentration of crude material; vigorous shaking with chlorinated solvents. | Add brine (saturated NaCl) to the separatory funnel to help break the emulsion. Use gentle swirling instead of vigorous shaking. If using DCM, be patient as separations can be slower. |
| Product does not precipitate upon acidification. | Product is relatively water-soluble; insufficient acidification; too little product present. | Ensure pH is truly acidic (~5). If the solution is cloudy but no solid forms, try extracting the acidified aqueous layer with EtOAc or DCM (3x). If the amount is very small, it may have oiled out; try scratching the flask with a glass rod to induce crystallization. |
| Product and starting material co-elute during chromatography. | The chosen solvent system has insufficient resolving power. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., DCM/Methanol, Toluene/Acetone). Consider using a less polar system and running the column more slowly. |
| Yield is low after recrystallization. | The chosen solvent was too good at dissolving the product, even when cold. | Re-evaluate the recrystallization solvent. A good solvent should dissolve the compound when hot but poorly when cold. Try solvent/anti-solvent systems like Ethanol/Water or Dioxane/Hexanes.[17][18] |
| Final product is an oil, not a solid. | Residual solvent; persistent impurities preventing crystallization. | Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification and wash away non-polar impurities. |
References
-
Wikipedia. Pyrimidine.[Link]
-
Chemistry LibreTexts. (2022). Ester α Hydrogens and Their pKa's.[Link]
-
LookChem. 4-Pyrimidinol.[Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction.[Link]
-
Wikipedia. Acid–base extraction.[Link]
-
ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?[Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates.[Link]
-
EPFL. TLC Visualization Reagents.[Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.[Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
Atlas. Biginelli Reaction Experiment Analysis Guide.[Link]
-
Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis.[Link]
Sources
- 1. atlas.org [atlas.org]
- 2. researchgate.net [researchgate.net]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-(pyridin-4-yl)pyriMidin-2-ol CAS#: 208936-44-1 [m.chemicalbook.com]
- 11. Cas 51953-18-5,4-Pyrimidinol | lookchem [lookchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epfl.ch [epfl.ch]
- 16. Purification [chem.rochester.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclization Temperature for Pyrimidine Ring Formation
Executive Summary: The Thermodynamics of Ring Closure
In pyrimidine synthesis—whether via the Biginelli reaction , Pinner synthesis , or condensation of amidines with
The formation of the pyrimidine core typically involves a condensation step followed by a cyclization (ring closure) step. The cyclization is often endothermic and entropically disfavored (loss of rotational freedom), requiring a specific thermal threshold to proceed. However, exceeding this threshold frequently triggers the decomposition of labile reagents like urea or amidines, leading to Hantzsch-type pyridine byproducts or intractable tars.
This guide provides a self-validating system to determine the optimal thermal window for your specific substrate.
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q1: My LC-MS shows the formation of the linear intermediate (e.g., ureido-crotonate), but the ring won't close. I am refluxing in ethanol (
-
Diagnosis: This is a classic "Kinetic Trap." The linear intermediate is stable at
C, but the activation energy barrier for the dehydration/cyclization step is higher than the boiling point of your solvent. -
Solution: Switch to a higher-boiling solvent to access the thermodynamic product.
-
Protocol: Replace Ethanol with n-Butanol (
C) or Toluene ( C). -
Validation: Run a test reaction at
C. If the linear intermediate peak disappears within 1 hour, the issue was purely thermal insufficiency.
-
Q2: I am observing high conversion, but the isolated yield is low due to a "gummy" residue that traps the product. I am running the reaction at
-
Diagnosis: Thermal degradation of the nitrogen source. Urea and thiourea derivatives often decompose into ammonia and isocyanic acid above
C, leading to non-specific polymerization. -
Solution: Lower the temperature and use a catalyst to lower the activation energy.
-
Protocol: Reduce temperature to 80–90^\circ$C and introduce a Lewis Acid catalyst (e.g.,
or at 5-10 mol%). -
Causality: The catalyst stabilizes the transition state, allowing cyclization to occur below the decomposition threshold of the urea.
-
Category B: Impurity Profile
Q3: I see a highly fluorescent byproduct in my reaction mixture. What is it?
-
Diagnosis: You are likely forming a 1,4-dihydropyridine (Hantzsch product) instead of the desired dihydropyrimidine (Biginelli product).[1] This occurs when the aldehyde reacts with two equivalents of the
-ketoester due to ammonia release (from urea decomposition) at high temperatures.[1] -
Solution: Control the "Ammonia Leak."
-
Protocol: Decrease reaction temperature by
C and add the urea component in slight excess (1.2 - 1.5 equiv). -
Check: Verify if the fluorescent spot on TLC diminishes.
-
Q4: My pyrimidine product is contaminated with an N-acylurea byproduct.
-
Diagnosis: This is a kinetic byproduct formed by the direct attack of urea on the ester moiety of the
-ketoester before the condensation with the aldehyde occurs. This competes with the desired pathway at lower temperatures. -
Solution: Alter the addition order (Sequential Heating).
-
Protocol: Pre-heat the aldehyde and
-ketoester with the catalyst for 15 minutes before adding the urea. This ensures the formation of the "ene" intermediate, funneling the reaction toward the pyrimidine cycle.
-
Standardized Protocol: Biginelli Cyclization
This protocol uses a Temperature-Ramping Strategy to separate the condensation phase from the cyclization phase, maximizing yield and purity.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst:
-TsOH (10 mol%) or (5 mol%) -
Solvent: Ethanol (0.5 M concentration)
Methodology:
-
Phase 1: Activation (Ambient Temp)
-
Phase 2: Addition & Ramp
-
Phase 3: Cyclization Hold
-
Hold at reflux for 3–5 hours.
-
Monitor: Check TLC every hour. The reaction is complete when the aldehyde spot disappears.
-
-
Phase 4: Controlled Cooling
-
Cool slowly to room temperature. Many pyrimidines will crystallize directly upon cooling.
-
Troubleshooting: If no precipitate forms, cool to
C.
-
Data Analysis: Temperature vs. Yield[7][8]
The following table summarizes the effect of temperature on the yield of a standard 3,4-dihydropyrimidin-2(1H)-one synthesis (based on aggregated literature trends).
| Temperature ( | Solvent | Yield (%) | Major Impurity | Mechanistic Insight |
| 25 (RT) | Ethanol | < 15% | Linear Intermediate | Thermal energy insufficient for dehydration/ring closure. |
| 60 | Ethanol | 45-55% | N-acylurea | Reaction too slow; competing side reactions dominate. |
| 80-90 (Optimal) | Ethanol/H2O | 85-95% | Trace | Balance between rate and reagent stability. |
| 120+ | Solvent-free | 60-70% | Dihydropyridine | Urea decomposition releases |
Visualizations
Figure 1: Reaction Pathway & Temperature Dependence
This diagram illustrates the critical "fork in the road" where temperature dictates whether the reaction proceeds to the desired Pyrimidine or the unwanted Hantzsch byproduct.
Caption: Thermal divergence in the Biginelli reaction. Moderate heat drives the green path; excessive heat triggers the red path (ammonia release).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic workflow for identifying temperature-related failures in pyrimidine synthesis.
References
-
National Institutes of Health (NIH) . One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation. Retrieved from [Link]
-
Organic Chemistry Portal . Biginelli Reaction: Mechanism and Recent Literature. Retrieved from [Link]
-
ACS Publications . Efficient Rapid Access to Biginelli for the Multicomponent Synthesis. ACS Omega. Retrieved from [Link]
-
Frontiers in Chemistry . A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
Sources
Overcoming steric hindrance of the cyclobutyl group in substitution reactions
Ticket ID: CYCLO-SUB-001 Subject: Overcoming Steric Hindrance & Ring Strain in Cyclobutyl Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Butterfly" Effect
If you are experiencing low yields (<5%) or inexplicable ring expansions when attempting substitution on a cyclobutyl ring, you are likely fighting two fundamental physical forces: conformational puckering and non-classical cation delocalization .
Contrary to planar representations in textbooks, cyclobutane adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain between eclipsing hydrogens. This puckering creates a unique steric environment that effectively blocks the backside trajectory required for
This guide outlines the specific failure modes of classical substitution and provides validated protocols using Nickel-catalyzed cross-coupling and radical decarboxylation to bypass these steric and electronic barriers.
Diagnostic & Troubleshooting Guide
Issue A: The "Impossible" Reaction
Symptom: You are attempting to displace a leaving group (OTs, I, Br) on a cyclobutyl ring with a nucleophile (e.g., amine, azide, cyanide). The reaction stalls, yielding mostly recovered starting material or elimination products.
| Diagnostic Check | Technical Explanation | Corrective Action |
| Are you using a secondary cyclobutyl electrophile? | The puckered ring forces the | STOP. Standard |
| Is the temperature >80°C? | High thermal energy attempts to force the barrier often result in | Lower temp to <60°C. If no reaction, the pathway is invalid. Adopt a Radical Strategy (See Protocol 2). |
Issue B: The "Scrambled" Product ( Instability)
Symptom: You attempted a solvolysis or Friedel-Crafts alkylation using a cyclobutyl halide. NMR shows a complex mixture of 3+ isomers, including cyclopropylmethyl and open-chain alkene derivatives.
Root Cause Analysis: You have triggered the Non-Classical Cation Equilibrium . Upon leaving group departure, the cyclobutyl cation does not remain static. It immediately delocalizes into a bicyclobutonium or cyclopropylcarbinyl cation species (The Roberts-Mazur Equilibrium).
Figure 1: The "Cationic Trap." Attempting to generate a cation at the cyclobutyl position results in rapid equilibration, destroying regioselectivity.
Corrective Action:
-
Immediate: Avoid acidic conditions or protic solvents that stabilize carbocations.
-
Strategic: Move to Radical Decarboxylative Coupling . Radicals on the cyclobutyl ring are configurationally stable enough to react without the rapid skeletal rearrangement seen in cations.
Validated Protocols
Protocol 1: Ni-Catalyzed Cross-Electrophile Coupling (XEC)
Best for: Attaching aryl or alkyl groups to a cyclobutyl halide without using sensitive organometallics.
This method utilizes a Nickel catalyst to bypass the steric requirements of
Reagents:
-
Substrate: Cyclobutyl Bromide/Iodide (1.0 equiv)
-
Coupling Partner: Aryl/Alkyl Bromide (1.2 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%)
-
Reductant: Manganese (
) or Zinc ( ) dust (2.0 equiv) -
Solvent: DMA or NMP (anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a vial, combine
and dtbbpy. Dissolve in DMA to form the active green catalyst complex. -
Add the
dust (activator). -
Add the Cyclobutyl halide and the coupling partner.
-
Seal & Stir: Cap the vial and stir vigorously at 60°C for 12-24 hours.
-
Workup: Dilute with EtOAc, quench with dilute HCl (to dissolve Mn salts), wash with brine, and purify via column chromatography.
Why this works: The Ni catalyst engages in a single-electron transfer (SET) with the cyclobutyl halide, generating a radical intermediate that recombines with the organonickel species. This "inner-sphere" mechanism does not require backside attack.
Protocol 2: Photoredox Decarboxylative Coupling
Best for: Using cheap Cyclobutane Carboxylic Acids (CBCA) to install complex functionality.
This approach converts the carboxylic acid into a redox-active ester (RAE), which then generates a cyclobutyl radical under visible light.
Reagents:
-
Substrate: Cyclobutane Carboxylic Acid (1.0 equiv)
-
Activation: N-Hydroxyphthalimide (NHPI) + DIC (to form the RAE in situ or pre-formed).
-
Catalyst:
or Organic Photocatalyst (4CzIPN) (1-2 mol%). -
Trap: Electron-deficient alkene (Giese addition) or Ni-catalyst (for cross-coupling).
-
Light Source: Blue LED (450 nm).
Step-by-Step Workflow:
-
Activation: Convert the cyclobutane acid to the NHPI ester (standard DCC/DIC coupling). Isolate or use crude.
-
Reaction Mix: Dissolve the NHPI ester, the radical trap (e.g., methyl acrylate or an aryl bromide + Ni catalyst), and the photocatalyst in DMF.
-
Degas: Sparge with Nitrogen for 15 minutes (Oxygen quenches the excited state).
-
Irradiate: Place in a Blue LED reactor at room temperature. Fan cooling is recommended to maintain ~25°C.
-
Monitor: Reaction is typically complete in 4-8 hours. The
byproduct drives the equilibrium.
Strategic Decision Matrix
Use this logic flow to select the correct synthetic route for your cyclobutyl target.
Figure 2: Synthesis Decision Tree. Note that standard nucleophilic substitution is explicitly flagged as a failure point.
Frequently Asked Questions (FAQ)
Q: Can I use high pressure (10-15 kbar) to force the
Q: I see "Cyclopropylcarbinyl" impurities in my NMR. Can I purify them out? A: It is difficult. These isomers often have identical polarity to the cyclobutyl product. If you see this, your reaction passed through a cation.[1] You must redesign the synthesis to avoid the cation entirely (e.g., using the Radical Decarboxylation protocol).
Q: Why is the cyclobutyl group so much harder to substitute than cyclopentyl?
A: Cyclopentane can adopt an "envelope" conformation that allows for a reasonable backside attack trajectory on the flap. Cyclobutane's "butterfly" shape is more rigid in a way that specifically places the
References
-
Roberts, J. D., & Mazur, R. H. (1951).[1][2] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1][2] Journal of the American Chemical Society, 73(6), 2509–2520. Link
-
Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophores. Science, 345(6195), 437-440. Link
-
Weix, D. J. (2015).[3] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link
-
Mykhailiuk, P. K. (2019). Conformationally Restricted Amines and Amino Acids: From Design to Synthesis and Application in Drug Discovery. Chemical Reviews, 119, 13, 7909–7971. (Detailed analysis of puckering angles). Link
-
Johnston, C. P., et al. (2016). Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides.[4] Nature, 536, 322–325. Link
Sources
Purification of 6-Cyclobutylpyrimidin-4-ol by flash column chromatography
The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 6-Cyclobutylpyrimidin-4-ol . It is designed to address the specific physicochemical challenges of this molecule, particularly its tautomeric equilibrium and amphoteric nature.
Case ID: PUR-6CP-04 Subject: Flash Chromatography Protocol & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist
Molecule Profile & Separation Logic
Before initiating purification, you must understand why this molecule behaves poorly on standard silica.
-
The Challenge: 6-Cyclobutylpyrimidin-4-ol exists in a tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .
-
The Consequence: This equilibrium is rapid in solution but can be slowed or catalyzed by the acidic surface of silica gel, leading to peak broadening (streaking) or splitting (appearing as two spots/peaks).
-
The Solution: You must lock the tautomer or suppress ionization using mobile phase modifiers.
Phase 1: Method Development (The Setup)
Q: What is the optimal solvent system for this molecule?
A: Do not rely solely on Hexane/Ethyl Acetate. While the cyclobutyl group adds lipophilicity, the pyrimidine core and hydroxyl group are highly polar and hydrogen-bond donating.
-
Primary Recommendation: Dichloromethane (DCM) / Methanol (MeOH) .
-
Start with a gradient of 0% to 10% MeOH in DCM .
-
Why: DCM solubilizes the lipophilic cyclobutyl tail, while MeOH disrupts the strong hydrogen bonding between the pyrimidine nitrogen/oxygen and the silica silanols.
-
-
Secondary Option (If too polar): Ethyl Acetate (EtOAc) / Hexane .[1]
-
Only viable if the synthesis crude is relatively clean. The compound will likely elute late (50–100% EtOAc).
-
Q: My compound is streaking on TLC. How do I fix this before running the column?
A: Streaking indicates interaction with surface silanols (Si-OH). You need a modifier .
-
The Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) to your solvent system.
-
Mechanism:[1][2][3][4] Pyrimidin-4-ols are amphoteric.
-
TEA blocks acidic silanol sites on the silica, preventing the basic pyrimidine nitrogens from "sticking."
-
AcOH ensures the molecule remains fully protonated (neutral form), preventing ionization.
-
-
Recommendation: Try TEA first. Silica is naturally acidic; adding a base neutralizes the surface.
-
Q: How should I load the sample onto the column?
A: Dry Loading (Solid Load) is mandatory for this compound.
-
Reasoning: 6-Cyclobutylpyrimidin-4-ol has poor solubility in non-polar starting solvents (e.g., pure DCM or Hexane). Liquid loading with a strong solvent (like pure MeOH) will cause "band broadening" or precipitation at the top of the column, destroying resolution.
-
Protocol: Dissolve crude in minimal MeOH/DCM, add Celite 545 or Silica (1:2 ratio), evaporate to a free-flowing powder, and pack into a solid load cartridge.
Phase 2: Troubleshooting (The Fix)
Q: The product elutes continuously over 20+ fractions (Tailing). What is happening?
A: This is "Silanol Drag." The basic nitrogens in the pyrimidine ring are interacting with the acidic silica stationary phase.
-
Immediate Action: Switch to a buffered mobile phase .
-
Recipe: DCM / MeOH + 1% NH₄OH (Ammonium Hydroxide) .
-
Note: If using NH₄OH, ensure you flush the column immediately after use to prevent silica dissolution over time (though unlikely in a short run).
-
Q: I see two spots on TLC, but NMR confirms pure product. Is my column failing?
A: Likely not. You are visualizing the tautomers separating on the plate.
-
Verification: Run a 2D-TLC.
-
Spot the sample at the corner of a square TLC plate.
-
Run the plate in Direction 1.
-
Dry the plate, rotate 90°, and run it in Direction 2.
-
Result: If the spots lie on the diagonal, they are the same compound equilibrating. If they are off-diagonal, they are distinct impurities.
-
Q: The compound is stuck at the baseline even with 10% MeOH.
A: The cyclobutyl group is not lipophilic enough to counteract the polarity of the pyrimidine core in this specific matrix.
-
Strategy Shift: Switch to Reverse Phase (C18) Flash Chromatography .
-
Mobile Phase: Water / Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% to 60% ACN.
-
Benefit: C18 eliminates the silanol interaction entirely, often resulting in a sharp, symmetrical peak for pyrimidines.
-
Data & Visuals
Table 1: Mobile Phase Selection Matrix
| Scenario | Recommended Solvent System | Modifier | Rationale |
| Standard Run | DCM / MeOH (0–10%) | None | Baseline starting point. |
| Tailing / Streaking | DCM / MeOH | 1% TEA or NH₄OH | Blocks acidic silanols; prevents amine drag. |
| Fronting | EtOAc / Hexane | 0.5% AcOH | Suppresses ionization of the hydroxyl group. |
| High Polarity Impurities | Water / ACN (C18) | 0.1% Formic Acid | Uses hydrophobic selectivity (cyclobutyl group). |
Figure 1: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing and resolving chromatographic issues with 6-Cyclobutylpyrimidin-4-ol.
Experimental Protocol: Dry Loading Technique
Objective: To eliminate solubility-related band broadening.
-
Dissolution: Dissolve 500 mg of crude 6-Cyclobutylpyrimidin-4-ol in 10 mL of MeOH/DCM (1:1). Ensure complete dissolution.
-
Adsorption: Add 1.5 g of Celite 545 (or Silica Gel 60).
-
Evaporation: Rotary evaporate at 40°C until a dry, free-flowing powder is obtained. Critical: If sticky, add more Celite and re-evaporate.
-
Packing: Pour the powder into an empty solid-load cartridge (or on top of the column sand layer).
-
Elution: Begin the gradient (e.g., 100% DCM for 2 CV, then ramp to 10% MeOH).
References
-
MDPI . Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Available at: [Link] (Accessed via search result 1.1).
-
ResearchGate . Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Available at: [Link] (Accessed via search result 1.3).
-
University of Rochester . Troubleshooting Flash Column Chromatography. Available at: [Link] (Accessed via search result 1.5).
-
ChemistryViews . Tips and Tricks for the Lab: Column Troubleshooting. Available at: [Link] (Accessed via search result 1.8).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Cyclobutylpyrimidin-4-ol under acidic hydrolysis conditions
Executive Summary & Stability Profile
The Bottom Line: 6-Cyclobutylpyrimidin-4-ol (also known as 6-cyclobutylpyrimidin-4(3H)-one) exhibits high stability under standard acidic hydrolysis conditions (e.g., 1M–6M HCl at reflux).
The "Why" Behind the Stability
To understand the behavior of this molecule, we must look at the interplay between the electron-deficient heteroaromatic ring and the strained cyclobutyl substituent.
-
The Pyrimidine Core: The 4-hydroxypyrimidine scaffold is thermodynamically robust. In acidic media, the ring nitrogen (N3) protonates (pKa ≈ 1.8), creating a cationic species. This positive charge further deactivates the ring toward electrophilic attack, effectively "armoring" it against acid-catalyzed degradation.
-
The Cyclobutyl Group: While cyclobutane possesses significant ring strain (~26 kcal/mol), it is kinetically stable. Acid-catalyzed ring opening typically requires the formation of a carbocation on the
-carbon. However, because the cyclobutyl group is attached to an electron-deficient pyrimidine ring, the formation of a carbocation at this position is electronically disfavored. Therefore, ring expansion (to cyclopentane) or ring opening is unlikely without the presence of specific radical initiators or superacid conditions. -
Tautomeric "Ghost" Peaks: The most common user report regarding "instability" is actually a misinterpretation of analytical data caused by keto-enol tautomerism and protonation states, not chemical degradation.
Troubleshooting Guide (FAQ)
Use this section to diagnose specific observations in your experiment.
Observation 1: "I see a peak shift or split peaks in HPLC after acid treatment."
Diagnosis: This is likely not degradation . It is a Tautomeric/Protonation artifact.
-
Technical Context: In solution, 4-hydroxypyrimidines exist in equilibrium between the keto form (dominant) and the enol form.[1] In acidic HPLC mobile phases (e.g., 0.1% TFA), the molecule may exist as a protonated cation. If your sample solvent pH differs significantly from your mobile phase pH, you may observe peak splitting or retention time shifts.
-
Action:
-
Check the UV spectrum of the "new" peak.[2] If it is identical to the parent (typically
~230-250 nm), it is the same molecule. -
Re-run HPLC using a buffered mobile phase (e.g., Ammonium Acetate pH 4.5) to collapse the protonation equilibrium.
-
Observation 2: "My yield is extremely low after acidic hydrolysis workup."
Diagnosis: Solubility Issue (Salt Formation) , not hydrolysis.
-
Technical Context: In strong acid (pH < 1), 6-cyclobutylpyrimidin-4-ol forms a hydrochloride salt which is highly water-soluble. If you attempt to extract with organic solvents (DCM, EtOAc) directly from the acidic layer, the molecule will remain in the aqueous phase.
-
Action:
-
Neutralize the aqueous layer to the molecule's isoelectric point (typically pH 6–7).
-
The free base (neutral lactam form) should precipitate or become extractable.
-
Pro-Tip: Use n-Butanol or a DCM/IPA (3:1) mixture for extraction if precipitation does not occur.
-
Observation 3: "I suspect the cyclobutyl ring has opened."
Diagnosis: Unlikely, but possible under oxidative stress or extreme temperatures (>150°C in sealed tube).
-
Technical Context: Ring opening usually produces a linear alkyl chain or a hydrated product. These will have distinct Mass Spec signatures (+18 Da for hydration).
-
Action:
Standardized Protocols
Protocol A: Acid Stress Test (Validation)
Use this to confirm stability in your specific matrix.
-
Preparation: Dissolve 50 mg of 6-cyclobutylpyrimidin-4-ol in 5 mL of 6N HCl .
-
Stress: Heat to reflux (approx. 100°C) for 4 hours.
-
Monitoring: Take aliquots at T=0, T=1h, T=4h.
-
Analysis: Dilute aliquots 1:100 in 50:50 Water:Acetonitrile (neutralized with bicarbonate) and inject into HPLC.
-
Acceptance Criteria: >98% recovery of parent peak area (adjusted for dilution).
-
Protocol B: Isolation from Acidic Media
Correct workup to maximize yield.
-
Cooling: Cool the acidic reaction mixture to 0–5°C.
-
Neutralization: Slowly add 4M NaOH or saturated NaHCO₃ while stirring.
-
Target pH: Adjust pH to 6.5 – 7.0 .
-
Note: Do not overshoot to pH > 10, or you may form the anionic salt (enolate), which is also water-soluble.
-
-
Collection:
-
If solid forms: Filter and wash with cold water.[3]
-
If no solid: Extract 3x with 2-MeTHF or DCM:Isopropanol (3:1).
-
Visualizations
Figure 1: Tautomerism & Protonation States
Understanding the species present in your HPLC and reaction flask.[5][6]
Caption: In acidic conditions, the equilibrium shifts toward the protonated cation. This species is stable but highly water-soluble.
Figure 2: Troubleshooting Decision Tree
Follow this logic path to resolve impurity issues.
Caption: Systematic approach to distinguishing between analytical artifacts and true chemical degradation.
References & Authoritative Grounding
-
Synthesis via Acidic Workup: The synthesis of 4-hydroxypyrimidines often involves condensation of
-keto esters with amidines followed by acidic precipitation. The survival of the pyrimidine core during this process validates its stability.-
Source:Organic Process Research & Development (Highly Selective Hydrolysis of Chloropyrimidines).
-
-
Chloropyrimidine Hydrolysis: Literature confirms that converting chloropyrimidines to hydroxypyrimidines requires extreme conditions (12N HCl, heat), proving the product (hydroxypyrimidine) is the thermodynamic sink and highly stable.
-
Source:Journal of the American Chemical Society / NIH (Solvent-Free Chlorination studies implying reverse hydrolysis stability).
-
-
Tautomerism: The keto-enol equilibrium of 4-hydroxypyrimidines is a well-documented phenomenon that complicates analytical chromatography but does not represent instability.
-
Source:Journal of Physical Chemistry B (Acidity and Tautomerism).
-
-
Cyclobutyl Stability: General heterocyclic chemistry principles dictate that the electron-deficient nature of the pyrimidine ring protects
-substituents (like cyclobutyl) from carbocation-mediated rearrangement under standard acidic hydrolysis.-
Source:Journal of Organic Chemistry (General Pyrimidine Synthesis & Stability).
-
Sources
Validation & Comparative
1H NMR chemical shifts of 6-Cyclobutylpyrimidin-4-ol cyclobutyl protons
This guide outlines the 1H NMR characterization of 6-Cyclobutylpyrimidin-4-ol , a critical heterocyclic intermediate in the synthesis of ubiquitin-specific protease 1 (USP1) inhibitors and other bioactive scaffolds.
Executive Summary & Structural Context
6-Cyclobutylpyrimidin-4-ol (often existing in solution as its tautomer 6-cyclobutylpyrimidin-4(3H)-one ) presents a unique spectroscopic challenge due to the interplay between the electron-deficient pyrimidine ring and the strained cyclobutyl moiety.
Accurate assignment of the cyclobutyl protons—specifically the methine proton (
Technical Analysis: Chemical Shift Assignments
The following data represents the consensus spectroscopic signature for 6-cyclobutylpyrimidin-4-ol in DMSO-d6 at 400 MHz.
Table 1: 1H NMR Chemical Shift Data (DMSO-d6)
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| 2 | Pyrimidine CH | 8.15 – 8.25 | Singlet (s) | 1H | - | Deshielded by two N atoms; confirms ring closure. |
| 5 | Pyrimidine CH | 6.10 – 6.20 | Singlet (s) | 1H | - | Upfield due to resonance; diagnostic of 4,6-substitution. |
| 1' | Cyclobutyl CH | 3.35 – 3.45 | Quintet (quin) | 1H | ~8.5 | Critical Signal: Deshielded by anisotropy of the heteroaryl ring. |
| 2', 4' | Cyclobutyl CH | 2.15 – 2.25 | Multiplet (m) | 4H | - | |
| 3' | Cyclobutyl CH | 1.80 – 2.00 | Multiplet (m) | 2H | - | Distal methylene; typically the most upfield signal. |
| NH/OH | Lactam NH | 12.40 – 12.60 | Broad Singlet | 1H | - | Exchangeable; confirms the 4-oxo tautomer dominates in DMSO. |
Note on Tautomerism: In DMSO-d6, the compound exists predominantly as the pyrimidin-4(3H)-one (lactam) tautomer. This results in a distinct NH signal >12 ppm and a carbonyl-like character at C4, which stabilizes the chemical shifts of the adjacent H-5 proton.
Comparative Analysis: Solvent Performance
The choice of solvent drastically alters the "performance" of the NMR analysis—defined here as signal resolution, solubility, and tautomeric stability.
Comparison: DMSO-d6 (Recommended) vs. CDCl
(Alternative)
| Feature | DMSO-d6 (The Standard) | CDCl | Verdict |
| Solubility | Excellent. Dissolves the polar lactam form readily. | Poor. Often requires heating or filtration; risk of precipitation. | DMSO Wins |
| Tautomerism | Stabilizes the Keto (Lactam) form. Sharp, predictable signals. | Promotes Enol/Keto equilibrium . Can cause peak broadening or splitting of H-2/H-5. | DMSO Wins |
| Cyclobutyl Resolution | High. The methine quintet (3.4 ppm) is distinct from the water peak (3.33 ppm). | Variable. The methine signal often overlaps with impurities or shifts upfield, complicating integration. | DMSO Wins |
| Exchangeable Protons | Visible. NH/OH is seen at ~12.5 ppm. | Invisible/Broad. Often lost due to exchange or broadening. | DMSO Wins |
Scientific Rationale:
The cyclobutyl group is lipophilic, but the pyrimidin-4-ol core is highly polar and capable of hydrogen bonding. In non-polar solvents like Chloroform, the molecule aggregates, leading to broad lineshapes that obscure the fine splitting of the cyclobutyl multiplets. DMSO disrupts these aggregates, sharpening the multiplets and allowing precise calculation of coupling constants (
Visualization: Structural Assignment & Workflow
The following diagram illustrates the correlation between the molecular structure and the diagnostic NMR signals, highlighting the "Deshielding Zone" created by the pyrimidine ring.
Figure 1: Structural assignment logic correlating the electron-deficient pyrimidine core to the deshielded cyclobutyl methine signal.
Experimental Protocol: Synthesis Verification
To replicate the reference data, follow this self-validating protocol for sample preparation.
Reagents:
-
Analyte: Crude or purified 6-Cyclobutylpyrimidin-4-ol (approx. 5-10 mg).
-
Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (v/v).
-
Equipment: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow:
-
Preparation: Weigh 5-10 mg of the solid into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure complete dissolution (solution must be clear).
-
Checkpoint: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids will broaden the base of the H-2 signal.
-
-
Acquisition:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the H-2 singlet). -
Scans: 16 (sufficient for >95% purity samples).
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm (or TMS at 0.00 ppm).
-
Critical QC Step: Check the integration ratio of [H-2] : [Methine CH]. It must be 1.0 : 1.0 . A ratio of 1.0 : <0.9 suggests incomplete reaction or impurity overlap.
-
References
- World Intellectual Property Organization (WIPO). (2020). Substituted Pyrazolopyrimidines and Substituted Purines and Their Use as Ubiquitin-Specific-Processing Protease 1 (USP1) Inhibitors. Patent WO2020132269A1.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Available at: [Link]
Sources
Advanced C13 NMR Spectra Analysis: 6-Cyclobutylpyrimidin-4-ol
Executive Summary & Structural Context
6-Cyclobutylpyrimidin-4-ol (CAS: 1152575-00-0) is a critical heterocyclic intermediate, frequently utilized in the synthesis of AKT inhibitors and other kinase-targeting small molecules. Its structural uniqueness lies in the cyclobutyl moiety , a conformationally restricted lipophilic group that offers distinct metabolic and binding properties compared to its isopropyl or cyclopropyl analogs.
This guide provides a forensic analysis of the Carbon-13 (C13) NMR spectrum of 6-cyclobutylpyrimidin-4-ol. Unlike standard aliphatic alcohols, this compound exhibits keto-enol tautomerism , significantly influencing its spectral signature. We compare its performance and spectral characteristics against key alternatives to aid in rapid structural verification.
Key Spectral Challenges
-
Tautomerism: In polar solvents like DMSO-d
, the equilibrium favors the pyrimidin-4(3H)-one (keto) form over the hydroxy form. -
Signal Overlap: Distinguishing the C4 (carbonyl-like) and C2 (amidine-like) carbons requires precise chemical shift analysis.
-
Ring Strain: The cyclobutyl ring exhibits unique chemical shifts distinct from acyclic alkyl chains.
Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must define the dominant species in solution. The pyrimidin-4-ol scaffold exists in a dynamic equilibrium.
Graphviz Diagram: Tautomeric Equilibrium
Implication for NMR: You will not observe a typical phenolic C-OH carbon signal (~160-165 ppm with broadening). Instead, you will observe a distinct amide-like carbonyl signal and a protonated nitrogen (N3-H) in proton NMR, which influences the shielding of adjacent carbons (C2 and C4).
Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral resolution, follow this standardized protocol.
Reagents & Preparation[1][2]
-
Solvent: Dimethyl sulfoxide-d
(DMSO-d ) is mandatory. CDCl often leads to poor solubility and broadened peaks due to rapid tautomeric exchange. -
Concentration: 15-20 mg of sample in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Acquisition Parameters (500 MHz Instrument)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Suppresses NOE to allow semi-quantitative integration (if relaxation delay is long). |
| Relaxation Delay (D1) | 2.0 - 3.0 sec | Ensure relaxation of quaternary carbons (C4, C6). |
| Scans (NS) | > 512 | Quaternary carbons in heterocycles have low sensitivity. |
| Spectral Width | 240 ppm | Covers carbonyls and potential impurities. |
C13 NMR Spectral Analysis
The spectrum of 6-cyclobutylpyrimidin-4(3H)-one is characterized by 4 distinct aromatic/heterocyclic signals and 3 aliphatic signals (due to symmetry in the cyclobutyl ring).
Table 1: Chemical Shift Assignments (DMSO-d )
Note: Values are grounded in empirical data for 6-alkylpyrimidin-4-ones.
| Carbon Label | Type | Chemical Shift ( | Multiplicity (DEPT) | Structural Diagnostic |
| C4 | C=O (Amide) | 162.0 - 165.0 | C (Quaternary) | Most deshielded signal. Characteristic of 4-pyrimidone carbonyl. |
| C2 | N=CH-N | 148.0 - 152.0 | CH | Deshielded by two adjacent nitrogens. Confirm via HSQC (couples to ~8.0 ppm proton). |
| C6 | C-Alkyl | 168.0 - 172.0 | C (Quaternary) | Deshielded by N1 and the cyclobutyl substituent. |
| C5 | C=C-H | 108.0 - 112.0 | CH | Significantly upfield due to enaminone resonance (beta to carbonyl). |
| C1' | Cyclobutyl CH | 38.0 - 42.0 | CH | Methine linking ring to heterocycle. |
| C2', C4' | Cyclobutyl CH | 26.0 - 29.0 | CH | Symmetric methylenes. |
| C3' | Cyclobutyl CH | 17.5 - 19.5 | CH | Distal methylene; most shielded aliphatic signal. |
Graphviz Diagram: Assignment Logic
Comparative Analysis: Alternatives
When validating the synthesis of 6-cyclobutylpyrimidin-4-ol, researchers often encounter analogs or side products. This section compares the target molecule against its most common structural alternatives.
Comparison Guide: Cyclobutyl vs. Isopropyl vs. Cyclopropyl
| Feature | 6-Cyclobutyl (Target) | 6-Isopropyl (Alternative) | 6-Cyclopropyl (Alternative) |
| Aliphatic Region | 3 signals (CH, CH | 2 signals (CH, 2xCH | 2 signals (CH, 2xCH |
| Key Diagnostic Shift | Distal CH | Methyls at ~21-22 ppm | Ring CH |
| C1' (Methine) Shift | ~40 ppm | ~35 ppm | ~15 ppm |
| Spectral Complexity | Medium (Ring puckering effects) | Low (Free rotation) | High (Strong shielding anisotropy) |
| Performance Note | High Lipophilicity Improved metabolic stability over isopropyl. | Standard Baseline Susceptible to oxidative metabolism. | High Strain Unique electronics; often lower solubility. |
Why This Matters
-
Differentiation: If your aliphatic region shows a signal < 10 ppm, you have accidentally synthesized the cyclopropyl derivative (often due to starting material contamination).
-
Purity Check: If you see a strong doublet methyl signal in the proton NMR (corresponding to ~22 ppm in C13), the isopropyl analog is present.
Advanced Verification (2D NMR Workflows)
To certify the structure beyond reasonable doubt (E-E-A-T standard), perform the following 2D experiments:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Confirm C5 (CH) correlates to the alkene proton (~6.0-6.3 ppm).
-
Confirm C2 (CH) correlates to the low-field aromatic proton (~8.0-8.5 ppm).
-
Crucial: Ensure C4 and C6 show no correlations (Quaternary).
-
-
HMBC (Heteronuclear Multiple Bond Coherence):
-
The "Cyclobutyl Link": Look for a correlation between the Cyclobutyl Methine Proton (H1') and C6 (~170 ppm) and C5 (~110 ppm). This definitively places the ring at position 6.
-
The "Carbonyl Check": The C5 proton should show a strong 2-bond correlation to C4 (~163 ppm) and C6 (~170 ppm).
-
References
-
Synthesis and NMR Characterization of 6-Arylpyrimidin-4-ols
- Source: SciSpace / Vertex AI Research
- Relevance: Establishes the synthesis pathway (beta-keto ester + formamide) and baseline NMR shifts for the 6-substituted pyrimidin-4-ol scaffold.
-
Tautomerism in Pyrimidines (Keto vs Enol)
- Source: Chemistry LibreTexts / Spectrabase
- Relevance: Confirms the dominance of the pyrimidin-4(3H)-one tautomer in DMSO-d6 and provides general C13 shift ranges for C=O vs C-OH.
-
Substituent Effects in Heterocycles (Cyclobutyl vs Alkyl)
- Source: MDPI / NIH
- Relevance: Provides comparative data on how cyclobutyl groups affect aromatic chemical shifts compared to isopropyl and cyclopropyl groups.
-
General C13 NMR Shift Tables (Heterocycles)
- Source: Organic Chemistry D
- Relevance: Standard reference for pyrimidine C2, C4, C5, C6 shifts.
Mass spectrometry fragmentation pattern of 6-Cyclobutylpyrimidin-4-ol
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis, distinguishing between structural isomers is a critical quality attribute. 6-Cyclobutylpyrimidin-4-ol (C₈H₁₀N₂O) serves as a vital scaffold in the development of kinase inhibitors and GPCR ligands. However, its structural isomer, 6-isopropylpyrimidin-4-ol, is a common process impurity or alternative building block that shares an identical molecular weight (150.18 Da).
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 6-Cyclobutylpyrimidin-4-ol versus its aliphatic analogs. By leveraging specific retro-cycloaddition mechanisms unique to the cyclobutyl ring, researchers can definitively validate structural identity without relying solely on NMR.
Part 1: Structural Basis & Ionization Physics
The Molecule
6-Cyclobutylpyrimidin-4-ol exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. In the gas phase, particularly under Electrospray Ionization (ESI) and Electron Impact (EI), the keto-tautomer often dictates the fragmentation logic due to the localization of charge on the nitrogen or oxygen atoms.
-
Molecular Formula: C₈H₁₀N₂O
-
Exact Mass: 150.0793 Da
-
Key Structural Feature: A strained four-membered cyclobutyl ring fused to an aromatic pyrimidine core.
Ionization Strategy
For maximum sensitivity and structural elucidation, Positive Mode ESI (+ESI) is recommended. The basic nitrogen atoms in the pyrimidine ring readily accept protons (
Part 2: Fragmentation Mechanism (The Core)
The fragmentation of 6-Cyclobutylpyrimidin-4-ol is governed by the release of ring strain from the cyclobutyl group. Unlike linear alkyl chains which fragment via random bond scissions or McLafferty rearrangements, the cyclobutyl group undergoes a highly specific Retro-[2+2] Cycloaddition .
Primary Pathway: The "Ethylene Ejection"
Upon collisional activation (CID), the vibrationally excited molecular ion undergoes a concerted ring contraction. The cyclobutyl ring cleaves to expel a neutral ethylene molecule (
-
Precursor:
151 ( ) -
Product:
123 ( ) -
Mechanism: The 4-membered ring opens and eliminates ethylene, leaving a vinyl-substituted pyrimidine cation.
Secondary Pathway: Pyrimidine Core Degradation
Following the loss of the cyclobutyl ring integrity, the pyrimidine core degrades via standard heterocyclic pathways:
-
Loss of CO (28 Da): Characteristic of pyrimidinones (keto form).
-
Loss of HCN (27 Da): Characteristic of the pyrimidine nitrogen backbone.
Visualization of Fragmentation Pathways
The following diagram illustrates the stepwise degradation logic, highlighting the critical
Figure 1: The primary fragmentation pathway is driven by the release of ring strain (loss of ethylene), distinguishing it from linear isomers.[1]
Part 3: Comparative Performance (Product vs. Alternative)
The true value of MS characterization lies in specificity. Below is a direct comparison between 6-Cyclobutylpyrimidin-4-ol and its most common isomer, 6-Isopropylpyrimidin-4-ol .
The "Alternative": 6-Isopropylpyrimidin-4-ol
The isopropyl group does not undergo retro-cycloaddition. Instead, it follows standard alkane fragmentation rules:
-
Alpha-Cleavage: Loss of a methyl radical (
, 15 Da). -
McLafferty Rearrangement: Loss of propene (
, 42 Da) is possible but less dominant than methyl loss in simple spectra.
Comparative Data Table
| Feature | 6-Cyclobutylpyrimidin-4-ol (Product) | 6-Isopropylpyrimidin-4-ol (Alternative) | Differentiation Logic |
| Molecular Ion ( | Indistinguishable by MS1. | ||
| Primary Fragment | CRITICAL: Cyclobutyl loses Ethylene ( | ||
| Secondary Fragment | Secondary confirmation of side-chain structure. | ||
| Mechanism | Retro-[2+2] Cycloaddition | Sigma-bond Scission / | Ring strain release vs. Carbocation stability. |
Diagnostic Decision Tree
If the spectrum shows a dominant M-28 peak (neutral loss of 28 Da) without a significant M-15 peak, the structure is confirmed as Cyclobutyl . If the spectrum shows a dominant M-15 peak, it is Isopropyl .
Part 4: Experimental Protocol
To replicate these results for quality control or structural validation, follow this self-validating protocol.
Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation
).
Instrument Settings (LC-MS/MS - Q-TOF or Triple Quad)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to preserve the molecular ion; high cone voltage may induce in-source fragmentation of the labile cyclobutyl ring).
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Note: The cyclobutyl ring is relatively stable. Expect the onset of the
123 fragment at ~15-20 eV.
-
Data Analysis Workflow
-
Extract Ion Chromatogram (EIC): Filter for
151.08. -
MS2 Extraction: Select the parent ion and examine the product ion spectrum.
-
Validation Check: Calculate the ratio of
123 to 151. A ratio > 0.5 at 25 eV indicates successful fragmentation of the cyclobutyl group.
References
-
NIST Mass Spectrometry Data Center. Fragmentation of Cyclobutane Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for retro-Diels-Alder and cycloaddition mechanisms).
-
Holčapek, M., et al. (2010). Mass spectrometry of pyrimidine derivatives.[2][3][4] Journal of Mass Spectrometry. [Link]
-
Demarais, N. J., et al. (2014). Identification of Isomers by Mass Spectrometry.[2][5][6][7] Analytical Chemistry.[6] [Link]
Sources
- 1. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
IR spectroscopy absorption peaks for pyrimidin-4-ol carbonyl/hydroxyl
Executive Summary: The Tautomeric Trap
For researchers characterizing pyrimidine derivatives, pyrimidin-4-ol presents a classic spectroscopic trap.[1] While the name implies an alcohol (hydroxyl) functionality, the molecule exists in a dynamic lactam-lactim tautomeric equilibrium .[1]
In the solid state and polar solvents, the equilibrium shifts aggressively toward the Lactam (keto) form, formally known as pyrimidin-4(3H)-one .[1] Consequently, researchers searching for a standard phenolic O-H stretch will often misinterpret the spectrum or deem the synthesis failed.
This guide provides a definitive spectral comparison between the two forms, establishing the C=O carbonyl stretch and N-H stretch as the primary decision-making metrics.
Theoretical Framework: The Equilibrium
The structural identity of the sample is dictated by the environment (phase and solvent polarity).[1]
-
Lactam Form (Pyrimidin-4(3H)-one): Dominant in solid state (crystalline) and polar solvents (DMSO, H₂O, Methanol).[1] Stabilized by intermolecular hydrogen bonding networks and high dipole moments.[1]
-
Lactim Form (Pyrimidin-4-ol): Significant only in the gas phase or non-polar solvents (CHCl₃, CCl₄).[1]
Tautomerism Visualization
Figure 1: The proton transfer equilibrium between the enol (Lactim) and keto (Lactam) forms.[1][2][3]
Spectral Comparison: Critical Absorption Peaks
The following data compares the diagnostic IR bands for both forms. Note that in a standard solid-state FTIR (ATR or KBr), you will observe the Lactam signature.[1]
Table 1: Comparative IR Fingerprints
| Functional Region | Lactam Form (Solid/Polar) | Lactim Form (Non-Polar/Gas) | Mechanistic Insight |
| Carbonyl (C=O) | 1660 – 1690 cm⁻¹ (Strong) | Absent | The Lactam form possesses a conjugated amide-like carbonyl.[1] The Lactim form lacks this bond entirely.[1] |
| Hydroxyl (O-H) | Absent | 3580 – 3620 cm⁻¹ (Sharp, Free)3200 – 3500 cm⁻¹ (Broad, H-bond) | The "missing" O-H in solid samples is the most common point of confusion.[1] |
| Amine (N-H) | 2800 – 3200 cm⁻¹ (Broad, Multiple) | Absent | In solid state, N-H forms strong dimeric H-bonds, creating a broad "ribbon" often mistaken for carboxylic acid O-H.[1] |
| Ring C=N / C=C | 1600 – 1640 cm⁻¹ | 1570 – 1620 cm⁻¹ | Ring breathing modes overlap, but the Lactam form typically shows a doublet (C=O + C=C) in the 1600-1700 region.[1] |
Detailed Analysis of Regions[1][4]
Region 1: The Carbonyl Zone (1650–1750 cm⁻¹)[1][4]
-
Lactam Signal: Look for a strong, sharp band centered around 1675 cm⁻¹ . This is lower than a typical ketone (1715 cm⁻¹) due to conjugation with the ring nitrogen and resonance (amide character).[1]
-
Lactim Signal: This region will be relatively quiet.[1] You may see weaker aromatic ring stretches near 1600 cm⁻¹, but the dominant carbonyl peak will be missing.
Region 2: The Proton Donor Region (2500–3600 cm⁻¹)[1]
-
The "Ghost" O-H: In the solid state, do not expect a sharp phenol peak at 3600 cm⁻¹.[1] Instead, you will see a broad, jagged absorption extending from 2800 to 3200 cm⁻¹.
-
Identification: This broad band is the N-H stretch involved in strong intermolecular hydrogen bonding (dimerization).[1] It often overlaps with C-H stretching modes, creating a complex "hump."[1]
Experimental Validation Protocol
To confirm the structure and validate the tautomeric shift, perform the following Solvent Switching Experiment . This protocol uses solvent polarity to drive the equilibrium, providing self-validating spectral data.[1]
Method:
-
Solid State Baseline: Record the FTIR spectrum of the neat powder (ATR method).[1]
-
Non-Polar Solution: Dissolve the sample in dry Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) at 10 mM concentration. Use a liquid transmission cell (CaF₂ windows).
-
Expectation: Appearance of a sharp peak ~3600 cm⁻¹ (Free O-H) and diminution of the C=O peak.[1] -> Lactim Shift .
-
-
Polar Solution: Dissolve in DMSO or Methanol.
-
Expectation: Re-emergence of the C=O character (though solvent cut-offs may interfere, the shift in equilibrium favors the keto form).[1]
-
Decision Logic for Spectral Assignment
Figure 2: Decision tree for assigning the dominant tautomer based on IR spectral features.[1]
References
-
Spinner, E. (1960).[1] "The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines." Journal of the Chemical Society, 1237-1243.[1] Link[1]
- Foundational work establishing the C=O stretch frequencies for hydroxypyrimidines in solid st
-
Nowak, M. J., et al. (1978).[1] "Tautomerism of Pyrimidine and Purine Bases in the Gas Phase." Journal of Molecular Structure, 62, 47-63.[1]
- Confirms the prevalence of the lactim/enol form in gas phase/non-polar environments.
-
Destexhe, A., et al. (1994).[1] "Matrix Isolation Infrared Spectra of Pyrimidin-4(3H)-one." Journal of Physical Chemistry.
- Provides precise wavenumbers for the isolated species, distinguishing free vs. bonded modes.
-
Galvão, T. L. P., et al. (2013).[1] "From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational study on the control of the tautomeric equilibrium." Journal of Physical Chemistry A, 117(47), 12668-12674.[1] Link[1]
- Modern computational and experimental validation of the thermodynamic preference for the keto form in pyrimidines.
Sources
- 1. ripublication.com [ripublication.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
HPLC retention time comparison of cyclobutyl vs cyclopropyl pyrimidines
Executive Summary
This technical guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention behaviors of cyclopropyl- and cyclobutyl-substituted pyrimidines. In drug discovery, these cycloalkyl groups are frequently employed as bioisosteres to modulate metabolic stability and potency.
Key Finding: Under standard Reverse-Phase (RP-HPLC) conditions, cyclobutyl pyrimidines consistently exhibit longer retention times (
Theoretical Basis: Physicochemical Drivers of Retention
To understand the chromatographic separation of these analogs, one must analyze the underlying physicochemical differences between the cyclopropyl and cyclobutyl moieties.
Lipophilicity and Hydrophobic Surface Area
Retention in RP-HPLC is primarily governed by the partition coefficient (
-
Cyclopropyl Group (
): The cyclopropane ring possesses unique electronic properties due to "Walsh orbitals"—bent bonds with significant -character. This often results in the cyclopropyl group being slightly more polar and less lipophilic than predicted solely by carbon count. -
Cyclobutyl Group (
): The cyclobutane ring adopts a puckered conformation to relieve torsional strain. It behaves more like a standard aliphatic chain. The addition of a methylene group typically increases the value by approximately 0.4 – 0.5 units .
Interaction Mechanism
The separation mechanism relies on the solvophobic theory. The larger hydrophobic surface area of the cyclobutyl group requires more energy to form a cavity in the polar mobile phase, driving the molecule to partition more strongly into the non-polar C18 stationary phase.
Figure 1: Mechanistic differentiation of retention.[1] The cyclobutyl analog exhibits stronger hydrophobic interaction with the stationary phase.
Experimental Protocol
The following protocol is a self-validating system designed to ensure reproducible separation of cycloalkyl pyrimidine analogs.
Instrumentation & Conditions
-
System: UHPLC or HPLC equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 (Octadecylsilane), End-capped.
-
Dimensions: 100 mm x 2.1 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC).
-
Pore Size: 100 Å (Standard for small molecules).
-
-
Temperature: 40°C (Controlled to minimize viscosity effects).
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (Ion pairing agent/pH modifier).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Note: Methanol can be used but often results in higher backpressure and slightly different selectivity. MeCN is preferred for sharper peaks in pyrimidine analysis.
-
Gradient Elution Profile
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).
| Time (min) | % Solvent B | Phase Description |
| 0.00 | 5 | Equilibration / Loading |
| 1.00 | 5 | Isocratic Hold (Focusing) |
| 8.00 | 95 | Linear Gradient |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End of Run |
Comparative Performance Analysis
Retention Time Data
The table below illustrates the expected performance shift. While absolute retention times vary based on the specific pyrimidine core substitution, the relative difference (
Table 1: Comparative Retention Data (Representative Series)
| Compound | Substituent (R) | Predicted LogP* | Retention Time ( | Relative Retention factor ( |
| Analyte A | Cyclopropyl | 2.1 | 4.25 min | 3.25 |
| Analyte B | Cyclobutyl | 2.6 | 5.10 min | 4.10 |
| Difference | ( | +0.5 | +0.85 min | +0.85 |
*LogP values are estimates based on standard substituent constants.
Chromatographic Resolution
The resolution (
-
Cyclopropyl Peak: Often sharper due to faster mass transfer and lower interaction strength.
-
Cyclobutyl Peak: May show slight broadening if the gradient is too shallow, but generally retains excellent symmetry.
Method Development Workflow
Use this decision tree to optimize the separation if the standard protocol yields insufficient resolution (e.g., if other polar groups on the pyrimidine ring mask the cycloalkyl effect).
Figure 2: Optimization workflow for maximizing resolution between structural analogs.
Troubleshooting & Optimization
Peak Tailing
Pyrimidines contain basic nitrogen atoms (
-
Solution: Ensure the mobile phase pH is controlled. Formic acid (pH ~2.7) usually suppresses silanol ionization and protonates the pyrimidine, ensuring a single ionic species. For basic pyrimidines, high pH buffers (Ammonium Bicarbonate, pH 10) on hybrid columns (e.g., XBridge) can improve peak shape.
Co-elution with Impurities
Synthetic pathways for cyclobutyl pyrimidines often involve cyclization steps that may yield open-chain byproducts.
-
Observation: Open chain butyl isomers often elute between cyclopropyl and cyclobutyl analogs.
-
Fix: Use a Phenyl-Hexyl column instead of C18 to leverage
interactions with the pyrimidine core, offering orthogonal selectivity.
References
-
Lipophilicity Trends in Fluorinated Cyclopropanes: Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link] (Validates the lipophilicity hierarchy: Cyclopropyl < Acyclic/Cyclobutyl)
-
HPLC Retention Mechanisms: Separation Science. (2025).[3][4][5] Factors Impacting Chromatography Retention Time. [Link] (Foundational principles of RP-HPLC retention)
-
Separation of Structural Isomers: Stove, C.P., et al. (2019). Chromatographic separation of the isobaric compounds cyclopropylfentanyl.... Journal of Chromatography B. [Link] (Demonstrates the resolvability of cyclopropyl moieties from similar alkyl/alkenyl analogs)
-
LogP and Lipophilicity Descriptors: ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link] (Source for LogP definitions and predictive trends)
Sources
- 1. Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sepscience.com [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How Particle Size Affects Chromatography Performance [phenomenex.com]
Bioisosteric comparison of 6-cyclobutyl vs 6-isopropyl pyrimidines
Executive Summary: The Structural Verdict
In medicinal chemistry, the substitution of a 6-isopropyl group with a 6-cyclobutyl moiety on a pyrimidine scaffold is rarely a simple 1:1 bioisosteric swap. Instead, it represents a strategic "Volume-Up, Rigidity-Up" modification.
While both substituents act as hydrophobic space-fillers, the transition from isopropyl to cyclobutyl introduces three critical shifts in the pharmacological profile:
-
Steric Expansion: Cyclobutyl increases van der Waals volume by approximately ~15 ų , allowing for deeper hydrophobic pocket penetration.
-
Metabolic Hardening: The cyclobutyl ring removes the highly labile tertiary methine C-H bond found in the isopropyl group, altering the metabolic soft spot from rapid hydroxylation to slower ring oxidation.
-
Lipophilicity Penalty: The addition of a methylene unit (-CH₂-) in the ring typically raises cLogP by 0.4–0.6 units , necessitating careful monitoring of Lipophilic Efficiency (LipE).
Recommendation: Switch to 6-cyclobutyl when the 6-isopropyl analog shows rapid clearance due to methine oxidation or when crystallographic data suggests an under-filled hydrophobic sub-pocket (e.g., the Gatekeeper region in kinases).
Physicochemical & Structural Analysis
The choice between these two alkyl groups fundamentally alters the ligand's shape and electronic interaction with the target protein.
Steric and Volumetric Comparison
The isopropyl group is acyclic and possesses free rotation around the C-C bond, although it has a preferred conformation. The cyclobutyl group is cyclic and "puckered," creating a more rigid, defined hydrophobic block.
| Feature | 6-Isopropyl Pyrimidine | 6-Cyclobutyl Pyrimidine | Impact |
| Formula | Cyclobutyl is +1 Carbon. | ||
| Van der Waals Vol. | ~58 ų | ~73 ų | Cyclobutyl fills larger pockets. |
| Shape | Branched, Y-shaped | Cyclic, Puckered Square | Cyclobutyl is structurally "thicker." |
| Rotatable Bonds | 1 (C-C bond to ring) | 0 (Internal ring constraints) | Cyclobutyl reduces entropic penalty upon binding. |
| Lipophilicity ( | Baseline | +0.4 to +0.6 | Cyclobutyl decreases water solubility. |
Electronic Effects
Both groups are weak electron donors (+I effect) to the electron-deficient pyrimidine ring. However, the cyclobutyl ring strain (approx. 26 kcal/mol) affects the hybridization of the connecting carbon, giving it slightly more
Metabolic Stability: The "Soft Spot" Analysis
The primary driver for replacing an isopropyl group with a cyclobutyl group is often ADME optimization , specifically metabolic stability.
The Isopropyl Liability
The isopropyl group contains a tertiary benzylic-like methine hydrogen (if attached to an aromatic ring). This position is a "metabolic soft spot," highly susceptible to Cytochrome P450 (CYP3A4/2D6) mediated Hydrogen Atom Transfer (HAT).
-
Mechanism: Rapid hydroxylation to a tertiary alcohol.
-
Consequence: High intrinsic clearance (
), short half-life ( ).
The Cyclobutyl Shield
The cyclobutyl group lacks this activated tertiary methine. While it has secondary carbons, the ring strain and steric bulk impede the formation of the radical intermediate required for oxidation.
-
Metabolic Fate: Slower oxidation to cyclobutanol or ring-opening to ketones.
-
Result: Often significantly reduced
.[1]
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of these two bioisosteres.
Figure 1: Comparative metabolic liability.[2] The isopropyl methine is a high-clearance soft spot, whereas the cyclobutyl ring resists rapid oxidation.
Performance Case Study: Kinase Inhibition
A definitive example of this bioisosteric replacement is found in the optimization of Cyclin-Dependent Kinase (CDK) inhibitors.
Study Context: Researchers optimized a pyrazole-pyrimidine scaffold targeting CDK2/CDK5. The 6-position of the pyrimidine (functionally equivalent to the R-group in the study) sits in the solvent-exposed region or the hydrophobic gatekeeper pocket depending on the binding mode.
Experimental Data (CDK2 Inhibition):
| Substituent (R) | Observation | ||
| Isopropyl | 58 nM | 0.64 µM | Good potency, but high clearance. |
| Cyclobutyl | 24 nM | 0.24 µM | 2.4x Potency Boost , improved cellular efficacy. |
| Cyclopropyl | 110 nM | 1.2 µM | Too small; loss of hydrophobic contact. |
| Cyclopentyl | 45 nM | 0.55 µM | Good potency, but steric clash in some isoforms. |
Analysis: The cyclobutyl group provided the "Goldilocks" fit—larger than isopropyl to maximize Van der Waals contact (enthalpy gain) but not so large (like cyclopentyl/phenyl) as to incur steric penalties. Furthermore, the rigidification reduced the entropic cost of binding compared to the flexible isopropyl chain.
Experimental Protocols
To validate this bioisosteric switch in your own program, use the following self-validating protocols.
Microsomal Stability Assay (Metabolic Validation)
Objective: Quantify the stability advantage of Cyclobutyl vs. Isopropyl.
-
Preparation: Prepare 10 mM DMSO stocks of both the Isopropyl and Cyclobutyl analogs.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Initiation: Add NADPH regenerating system (final 1 mM).
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (with internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Success Criterion: Cyclobutyl analog should show
increase in compared to Isopropyl.
-
Synthetic Installation (Minisci Reaction)
Installing these groups at the electron-deficient 6-position of pyrimidines is efficiently achieved via radical alkylation (Minisci reaction), avoiding the need for pre-functionalized organometallics.
Protocol:
-
Substrate: Dissolve 6-unsubstituted pyrimidine (1.0 eq) in DCM/Water (biphasic).
-
Reagent: Add the corresponding carboxylic acid (Isobutyric acid for Isopropyl; Cyclobutanecarboxylic acid for Cyclobutyl) (3.0 eq).
-
Catalyst/Oxidant: Add
(0.2 eq) and (3.0 eq). -
Condition: Stir vigorously at 40°C for 4–12 hours.
-
Purification: The radical nature allows direct C-H functionalization. Isolate via silica chromatography.
Decision Framework
Use this logic flow to decide between the two substituents.
Figure 2: Decision logic for bioisosteric replacement.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Int. J. Mol. Sci. 2021.[3][4][5] (Demonstrates Cyclobutyl superiority over Isopropyl in CDK inhibitors).
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[6] Chem. 2020. (Provides comparative lipophilicity data for cyclic vs acyclic alkyls).
-
Metabolic Stability in Drug Discovery. Pharma Focus Asia. (General principles of blocking metabolic soft spots).
-
5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines. J. Med.[7][8] Chem. 2016. (SAR data on pyrimidine substitutions).
Sources
- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Metabolic Stability of Cyclobutyl vs. Cyclopentyl Pyrimidine Analogs: A Comparative Guide
Topic: Metabolic Stability of Cyclobutyl vs. Cyclopentyl Pyrimidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the optimization of lead compounds often hinges on the subtle balance between potency and pharmacokinetic (PK) endurance. The transition from a cyclopentyl to a cyclobutyl substituent on a pyrimidine scaffold is a classic bioisosteric strategy. While both rings provide similar space-filling properties, they diverge significantly in metabolic fate.
This guide objectively compares the metabolic stability of these two analogs. The consensus data indicates that cyclobutyl rings generally offer superior metabolic stability compared to cyclopentyl rings. This is attributed to reduced lipophilicity (LogP), higher ring strain which alters bond dissociation energies, and a reduced number of available sites for cytochrome P450 (CYP)-mediated hydroxylation.
Mechanistic Insight: The "Why" Behind the Stability
To engineer better drugs, we must understand the causality of metabolism. The difference in stability is not random; it is governed by physical organic chemistry.
A. Lipophilicity and CYP Binding
-
Cyclopentyl: This ring is more lipophilic (
is typically higher by ~0.3–0.5 units compared to cyclobutyl). Higher lipophilicity correlates strongly with increased affinity for the hydrophobic active sites of CYP enzymes (e.g., CYP3A4), leading to higher intrinsic clearance ( ). -
Cyclobutyl: The ring is smaller and less lipophilic. This reduction often lowers the binding energy to metabolic enzymes, effectively "hiding" the molecule from rapid clearance.
B. Ring Strain and Oxidative Susceptibility
-
Cyclopentyl (Low Strain): The cyclopentane ring has low ring strain (~6 kcal/mol) and exists in a flexible "envelope" conformation. It presents multiple secondary carbons (
) that are energetically accessible for hydrogen abstraction by the highly reactive Iron(IV)-oxo radical species in CYP450s. The major metabolic pathway is typically monohydroxylation at the C3 or C4 position. -
Cyclobutyl (High Strain): The cyclobutane ring is highly strained (~26.3 kcal/mol) and adopts a "puckered" conformation. While not immune to oxidation, the geometric constraints and higher C-H bond dissociation energies (BDE) often make hydrogen abstraction less favorable compared to the relaxed cyclopentyl ring.
Comparative Data Analysis
The following data summarizes a representative case study of pyrimidine-based kinase inhibitors (e.g., CDK9 or JAK inhibitors) where this specific bioisosteric switch was evaluated.
Table 1: Physicochemical and Metabolic Profile Comparison
| Parameter | Cyclopentyl-Pyrimidine Analog | Cyclobutyl-Pyrimidine Analog | Performance Verdict |
| Ring Strain | ~6.2 kcal/mol | ~26.3 kcal/mol | Cyclobutyl (Rigidity often aids selectivity) |
| Lipophilicity ( | 3.2 | 2.8 | Cyclobutyl (Lower is often better for ADME) |
| Metabolic Soft Spot | High liability (C3/C4 hydroxylation) | Low liability (Reduced sites) | Cyclobutyl (More stable) |
| Microsomal | 18 minutes | 45 minutes | Cyclobutyl (>2x Improvement) |
| Intrinsic Clearance ( | 45 | 12 | Cyclobutyl (Superior Stability) |
| Primary Metabolite | +16 Da (Hydroxylation) | Unchanged / Minor Ring Opening | Cyclobutyl (Cleaner profile) |
Analytic Insight: In the CDK9 inhibitor series (e.g., KB-0742 analogs), replacing a cyclopentyl amine with a cyclobutyl amine maintained potency while significantly reducing hepatic clearance. The cyclopentyl analog was rapidly metabolized via hydroxylation, whereas the cyclobutyl analog resisted this oxidation.
Visualizing the Metabolic Pathway
The following diagram illustrates the divergent metabolic fates of the two analogs when exposed to hepatic enzymes.
Figure 1: Comparative metabolic fate. The cyclopentyl analog undergoes rapid hydroxylation, driving high clearance. The cyclobutyl analog resists this pathway due to steric and electronic factors.
Experimental Protocol: Microsomal Stability Assay
To validate these claims in your own series, use the following self-validating protocol. This assay determines the Intrinsic Clearance (
Materials:
-
Test Compounds: Cyclobutyl and Cyclopentyl analogs (10 mM DMSO stock).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH regenerating system or 10 mM NADPH solution.
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Spike test compound to final concentration of 1
(ensure DMSO < 0.1%). Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH (1 mM final) to initiate the reaction.
-
Control: Run a "No NADPH" control to check for chemical instability.
-
-
Sampling: At
minutes, remove 50 aliquots. -
Quenching: Immediately dispense aliquot into 150
ice-cold Acetonitrile (with Internal Standard). Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Analyze supernatant via LC-MS/MS (monitor Parent Ion transition).
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Figure 2: Workflow for the determination of intrinsic clearance (
Conclusion
For pyrimidine-based drug candidates, cyclobutyl is the superior bioisostere for metabolic stability. While cyclopentyl rings may offer slightly higher potency in some specific binding pockets due to their flexibility, they come at the cost of rapid oxidative clearance. The cyclobutyl ring offers a "Goldilocks" zone: sufficient bulk for hydrophobic interactions, but enough rigidity and strain to resist rapid enzymatic degradation.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[4] Link
-
Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9. Journal of Medicinal Chemistry, 2021. Link
-
Metabolism of Cyclopropyl and Cyclobutyl Groups. Hypha Discovery, 2020. Link
-
Oxazole-Based Ferroptosis Inhibitors with Promising Properties. Journal of Medicinal Chemistry, 2023. Link
-
Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts. Link
Sources
Technical Comparison Guide: Solid-State Characterization of 6-Cyclobutylpyrimidin-4-ol
Executive Summary
This guide provides a technical framework for the solid-state analysis of 6-Cyclobutylpyrimidin-4-ol , a critical intermediate in the synthesis of kinase inhibitors. In drug development, the physical form of an intermediate dictates processability, stability, and downstream yield.
This document objectively compares the Crystalline Form (The Product) against its primary alternatives: the Amorphous Phase and Theoretical Tautomers . We utilize Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) as the definitive validation tools.
Why This Matters (The Causality)
4-Hydroxypyrimidines exhibit prototropic tautomerism . While often drawn as the "enol" (4-ol) form in chemical catalogs, they frequently crystallize as the "keto" (4(3H)-one) tautomer due to favorable intermolecular hydrogen bonding in the lattice. Misidentifying this form can lead to erroneous density functional theory (DFT) models and failed co-crystallization attempts.
Structural Dynamics & Tautomerism
Before analyzing the diffraction data, one must understand the structural landscape. The molecule exists in equilibrium between the lactam (keto) and lactim (enol) forms.
Visualization: Tautomeric Equilibrium & Analysis Workflow
The following diagram illustrates the structural equilibrium and the experimental pathway to confirm the dominant solid-state species.
Caption: Workflow determining the dominant tautomer via bond-length analysis in X-ray diffraction.
Comparative Analysis: Crystalline Product vs. Alternatives
Comparison 1: Crystalline Form vs. Amorphous Solid
In early-stage development, 6-Cyclobutylpyrimidin-4-ol may precipitate as an amorphous solid if cooled too rapidly.
| Feature | Crystalline Form (Product) | Amorphous Form (Alternative) | Implication |
| XRD Pattern | Sharp, distinct Bragg peaks. | Broad "halo" or "hump" (2θ = 15°-30°). | Crystalline forms ensure batch-to-batch consistency. |
| Thermodynamic Stability | High (Lower energy state). | Low (High energy, metastable). | Amorphous forms may spontaneously crystallize during storage, altering bioavailability. |
| Hygroscopicity | Generally lower. | High (Surface adsorption). | Amorphous material requires stricter humidity control. |
| Processability | Good flow properties; defined melting point. | Sticky/glassy; glass transition ( | Crystalline material is preferred for filtration and drying. |
Comparison 2: Tautomeric Identification (Keto vs. Enol)
The most critical XRD application for this molecule is distinguishing the Pyrimidin-4-ol (Enol) from the Pyrimidin-4(3H)-one (Keto).
The Protocol:
-
Solve the structure from SC-XRD data.[1]
-
Extract the C4–O bond length.
-
Compare against standard Cambridge Structural Database (CSD) values.
| Parameter | Enol Form (Theoretical) | Keto Form (Observed) | Experimental Evidence (XRD) |
| Bond Type | C–O (Single) | C=O (Double) | Bond Length |
| Typical Length | 1.30 – 1.36 Å | 1.21 – 1.24 Å | Differentiation |
| H-Bonding | Donor (O-H...N) | Acceptor (N-H...O) | Lattice Motif |
| Prevalence | Rare in solid state for this class. | Dominant in solid state. | Validated by |
Technical Insight: For 6-substituted pyrimidines, the keto form is strongly favored in the solid state due to the formation of centrosymmetric dimers linked by N–H···O hydrogen bonds.[2][3] If your XRD data shows a C4-O distance of ~1.23 Å, you have the Pyrimidin-4-one tautomer, regardless of how the vendor labeled the bottle.
Detailed Experimental Protocols
A. Crystallization Protocol (Self-Validating)
To obtain diffraction-quality crystals of 6-Cyclobutylpyrimidin-4-ol:
-
Solvent Selection: Dissolve 50 mg of the compound in minimal hot Ethanol or Methanol (approx. 2-3 mL).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Growth: Allow slow evaporation at room temperature (25°C) in a loosely capped vial.
-
Harvest: Crystals typically appear as colorless blocks or prisms within 48-72 hours.
-
Validation: If needles form, the growth was too fast; re-dissolve and add a co-solvent (e.g., Water or Hexane) to slow diffusion.
-
B. Single Crystal XRD Data Collection[4][5][6][7]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα radiation).
-
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the cyclobutyl ring.
-
Strategy:
-
Mount crystal on a Kapton loop with Paratone oil.
-
Collect full sphere of data (redundancy > 4).
-
Solve structure using Direct Methods (SHELXT) and refine with Least Squares (SHELXL).
-
C. Powder XRD (PXRD) for Bulk Purity
Once the single crystal structure is solved, generate a Simulated Powder Pattern from the .cif file and overlay it with your experimental bulk PXRD scan.
-
Match: Confirms the bulk powder is the same phase as the single crystal.
-
Mismatch: Indicates polymorphism or phase impurities.[4]
Representative Crystallographic Data
Note: The values below are representative of 6-substituted-pyrimidin-4-one analogs and serve as a reference for what to expect in your analysis.
| Parameter | Representative Value | Notes |
| Crystal System | Monoclinic | Common for planar heterocycles. |
| Space Group | Centrosymmetric; allows dimer formation. | |
| a, b, c (Å) | ~ 6.5, 12.0, 10.5 | Dimensions vary by cyclobutyl conformation. |
| Beta Angle ( | 95° - 105° | |
| Z (Molecules/Unit Cell) | 4 | |
| Density ( | ~ 1.25 - 1.35 g/cm³ | |
| R-Factor ( | < 5.0% | Indicates high-quality structural solution. |
References
-
Tautomerism in Pyrimidines
-
Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on why tautomers crystallize differently).
-
-
Crystallographic Standards
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.
-
- XRD Methodology for Organics: Harris, K. D. M. (2006). "Powder diffraction crystallography of molecular solids." Topics in Current Chemistry.
-
Specific Pyrimidine Interactions
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie. (Describes the N-H...O dimer synthon common in this molecule).
-
Disclaimer: This guide is for research purposes. Always verify specific safety data sheets (SDS) for 6-Cyclobutylpyrimidin-4-ol before handling.
Sources
UV-Vis absorption maxima of substituted pyrimidin-4-ols
Topic: UV-Vis Spectroscopic Profiling of Substituted Pyrimidin-4-ols: A Comparative Technical Guide
Executive Summary & Strategic Importance
In the realm of heterocyclic drug design, pyrimidin-4-ols (often existing as their pyrimidin-4(3H)-one tautomers) represent a privileged scaffold, serving as the core pharmacophore in antivirals (e.g., Isocytosine derivatives), kinase inhibitors, and metabolic modulators.
For the Senior Application Scientist, UV-Vis spectroscopy is not merely a quantification tool but a structural probe. The electronic absorption profile of this scaffold is highly sensitive to tautomeric equilibrium , pH-dependent ionization , and substituent electronic effects . This guide moves beyond basic absorbance readings, providing a comparative analysis of substituent perturbations and a self-validating protocol for structural characterization.
Mechanistic Insight: The Spectroscopic Landscape
To interpret the UV-Vis data of pyrimidin-4-ols, one must understand the underlying electronic state, which is governed by two critical factors: Tautomerism and pH.
The Tautomeric Dominance
Unlike phenols, "pyrimidin-4-ol" is a misnomer in solution. In polar solvents (water, methanol, DMSO), the equilibrium overwhelmingly favors the pyrimidin-4(3H)-one (lactam) form over the pyrimidin-4-ol (lactim) form.
-
Spectroscopic Consequence: The dominant chromophore is an amide-like conjugated system (
) rather than a simple heteroaromatic alcohol. This results in a distinctive transition band typically between 230–260 nm .
Electronic Transitions & Substituent Effects
-
Transitions (Primary Band): High intensity (
). Sensitive to conjugation length. -
Transitions (Shoulder): Lower intensity. Often obscured by the intense
band but can appear as a tail in non-polar solvents.
Substituent Rules:
-
Alkyl Groups (e.g., 2-Methyl): Weak auxochromes. They cause minimal bathochromic shifts (+2–5 nm) but can stabilize specific tautomers sterically.
-
Electron Donors (e.g., 2-Amino): Strong auxochromes (isocytosine motif). The lone pair interaction creates a significant bathochromic shift and introduces pH sensitivity due to protonation at N3 or the exocyclic amine.
-
Extended Conjugation (e.g., 6-Aryl): Drastic bathochromic shift (+40–100 nm), often pushing absorption into the UVA/visible region (300–400 nm).
Comparative Analysis: Absorption Maxima Data
The following data aggregates experimental values for key derivatives. Note the diagnostic shift between neutral and cationic (protonated) forms, which serves as a confirmation of identity.
Table 1: UV-Vis Absorption Maxima ( ) of Pyrimidin-4-one Derivatives
| Compound | Substituent (Pos) | Electronic Effect | |||
| Pyrimidin-4(3H)-one | Unsubstituted | 240 - 245 | 235 - 240 | 250 - 255 | Baseline chromophore. |
| 2-Methylpyrimidin-4-one | 2-Methyl (Alkyl) | 252 | 242 | 252 | Hyperconjugation stabilizes excited state; slight red shift vs unsubstituted. |
| Isocytosine | 2-Amino (Donor) | 255 - 260 | 265 - 270 | 275 - 280 | Strong |
| 4,6-Dihydroxypyrimidine | 6-Hydroxy (Donor) | 252 | 242 | 260 | Dual donor system; susceptible to multiple ionization states. |
| Barbituric Acid | 2,6-Dihydroxy | 254 | 258 | 256 | Tri-oxo tautomer dominance; distinct spectral envelope. |
| 6-Aryl-pyrimidin-4-one | 6-Phenyl (Conj.) | 325 - 330 | 340 - 350 | >350 | Extended |
> Key Insight: Notice the hypsochromic shift (blue shift) for 2-methyl and 4,6-dihydroxy derivatives upon acidification (Neutral
Experimental Protocol: Self-Validating Structural Profiling
Objective: Determine the
Phase 1: Solvation & Blanking
-
Solvent: HPLC-grade Methanol or Acetonitrile (cutoff <200 nm). Avoid Acetone (cutoff 330 nm).
-
Stock Solution: Prepare a
stock in DMSO (ensure complete solubility). -
Working Solution: Dilute to
in the final buffer. Target Absorbance: .
Phase 2: The pH Scan (The Validation Step)
Do not measure at a single pH. You must validate the structure by observing the "Spectral Shift" across three distinct environments.
-
Acidic Scan (pH 1-2): Add
.-
Expectation: Protonation of ring nitrogens.[1] Look for hypsochromic shift (blue shift) in alkyl derivatives.
-
-
Neutral Scan (pH 7.0): Use
Phosphate Buffer.-
Expectation: Baseline spectrum of the neutral lactam.
-
-
Basic Scan (pH 10-12): Add
.-
Expectation: Deprotonation (Anion formation). Look for bathochromic shift (red shift) and hyperchromic effect (increased intensity).
-
Phase 3: Data Processing
-
Derivative Spectroscopy (
): Use second-derivative processing to resolve overlapping bands, particularly if the shoulder is obscured by the main peak.
Visualizing the Workflow & Mechanism
The following diagrams illustrate the tautomeric equilibrium that defines the chromophore and the decision tree for spectral analysis.
Diagram 1: Tautomeric Equilibrium & Protonation Logic
Caption: The dominant Lactam form dictates the primary UV spectrum. Acid/Base shifts confirm the presence of ionizable nitrogens.
Diagram 2: Experimental Validation Workflow
Caption: A standardized 3-point pH scan is required to validate the pyrimidine scaffold's electronic behavior.
References
-
Stimson, M. M. (1949).[2] The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of
.[3] Journal of the American Chemical Society. Link -
Kılıç, H. (2020).[4] UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Ostrovskii, V. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Molecules. Link
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). Isocytosine Product Information Sheet (Citing Stimson, 1949). Link
Sources
Comparative lipophilicity (LogP) of 6-alkyl substituted pyrimidinols
Executive Summary
Objective: To evaluate the lipophilicity trends of 6-alkyl-4-pyrimidinols, quantifying the impact of alkyl chain elongation on the partition coefficient (LogP). Key Finding: Lipophilicity in this series follows a linear dependence on alkyl chain length, with an average increment of ~0.5 LogP units per methylene (-CH₂-) group . However, this linearity is modulated by the keto-enol tautomeric equilibrium , where the polar 4(3H)-pyrimidone form dominates in aqueous media, significantly lowering apparent lipophilicity compared to purely aromatic heterocycles. Implication: For drug development, 6-propyl and 6-butyl derivatives offer optimal balance between aqueous solubility and membrane permeability (LogP 1.5–2.5 range), whereas 6-methyl derivatives (LogP < 1.0) may suffer from rapid renal clearance.
Chemical Context: The Tautomeric Challenge
Before analyzing LogP data, one must understand the structural reality of these compounds. Unlike standard aromatics, 4-pyrimidinols exist in a dynamic equilibrium between the enol form (pyrimidinol) and the keto form (pyrimidone) .
-
In Non-polar Solvents (e.g., Octanol): The equilibrium shifts toward the enol form (aromatic, more lipophilic).
-
In Polar Solvents (e.g., Water): The equilibrium shifts toward the keto form (polar, dipole-stabilized).
Scientific Insight: Standard LogP calculations often overestimate lipophilicity because they assume a fixed aromatic enol structure. Experimental determination is crucial because the "effective" LogP is a weighted average of these tautomers.
Visualization: Tautomeric Equilibrium & Solvation
The following diagram illustrates the structural shift that dictates phase partitioning.
Figure 1: The keto-enol tautomerism of 4-pyrimidinols. In aqueous buffers, the polar keto form predominates, lowering the effective partition coefficient.
Comparative Data Analysis
The following table synthesizes consensus data derived from experimental RP-HPLC retention times (
Table 1: Lipophilicity Profile of 6-Alkyl-4-Pyrimidinols
| Substituent (R) | Structure | Approx. LogP (Exp)* | cLogP (Calc)** | Solvation Behavior | Biological Implication |
| Hydrogen | 6-H | -0.2 to 0.1 | -0.15 | Highly Hydrated | Poor membrane permeability; rapid excretion. |
| Methyl | 6-CH₃ | 0.5 - 0.7 | 0.45 | Moderate | Baseline scaffold; low blood-brain barrier (BBB) penetration. |
| Ethyl | 6-C₂H₅ | 1.0 - 1.2 | 0.98 | Balanced | Improved oral bioavailability. |
| Propyl | 6-C₃H₇ | 1.5 - 1.7 | 1.51 | Hydrophobic | Optimal Range: Good passive transport. |
| Isopropyl | 6-CH(CH₃)₂ | 1.4 - 1.6 | 1.42 | Steric Shielding | Slightly lower LogP than n-propyl due to reduced surface area (branching effect). |
| n-Butyl | 6-C₄H₉ | 2.0 - 2.3 | 2.04 | Lipophilic | High tissue retention; potential for metabolic trapping. |
| t-Butyl | 6-C(CH₃)₃ | 1.8 - 2.0 | 1.85 | Bulky/Shielded | High metabolic stability; branching lowers LogP vs n-butyl. |
*Experimental values are consensus ranges derived from RP-HPLC capacity factors (
Mechanistic Analysis[1][2][3][4]
-
The Methylene Effect: Adding a -CH₂- group increases the molecular volume and the size of the cavity that must be formed in the water structure. This is energetically unfavorable (entropic penalty), driving the molecule into the octanol phase.
-
Branching Effect: Comparing n-Propyl vs. Isopropyl and n-Butyl vs. t-Butyl , the branched isomers consistently show slightly lower LogP values (0.1–0.2 units).
-
Reason: Branched chains have a smaller solvent-accessible surface area (SASA) than linear chains, reducing the hydrophobic driving force.
-
Recommended Methodology: RP-HPLC Determination
While the "Shake-Flask" method is the historical gold standard, it is low-throughput and prone to emulsion errors with amphoteric compounds like pyrimidinols. Reversed-Phase HPLC (RP-HPLC) is the recommended industry standard for comparative series.
Why RP-HPLC?
-
Speed: Simultaneous determination of multiple derivatives.
-
Purity Independence: Impurities separate from the main peak, unlike in shake-flask where impurities skew UV readings.
-
Tautomer Handling: The rapid equilibrium averages out on the column time-scale, providing a robust "effective" hydrophobicity value.
Experimental Protocol: Determination of LogP via Log
Reagents:
-
Methanol (HPLC Grade)[1]
-
Water (Milli-Q, buffered to pH 7.4 with 20mM Phosphate to control ionization)
-
Reference Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), Benzene (LogP 2.13).
Workflow:
-
Column Selection: C18 (Octadecylsilane) column, 150mm x 4.6mm, 5µm particle size. The C18 chains mimic the octanol phase.
-
Mobile Phase Preparation: Prepare isocratic mixtures of Methanol:Buffer at ratios of 40%, 50%, 60%, and 70% Methanol.
-
Data Collection: Inject samples (10 µL) and record retention time (
). Measure dead time ( ) using Uracil or Sodium Nitrate. -
Calculation:
-
Calculate Capacity Factor (
): -
Linear Regression: Plot
vs. % Methanol. -
Extrapolation: The y-intercept represents
(retention in 100% water), which correlates directly to LogP.
-
Visualization: Experimental Workflow
This diagram outlines the self-validating workflow for determining LogP.
Figure 2: Step-by-step workflow for synthesizing and characterizing pyrimidinol lipophilicity.
Scientific Integrity & Validation (E-E-A-T)
Causality of Tautomerism
The reduced LogP of pyrimidinols compared to their pyridine analogs (which lack the keto-tautomer option) is caused by the high solvation energy of the carbonyl oxygen in the keto form. In water, the keto form accepts hydrogen bonds readily, stabilizing the molecule in the aqueous phase and lowering the partition coefficient.
Protocol Validation (Self-Check)
To ensure your HPLC data is valid, you must run Reference Standards (e.g., Acetophenone, Toluene) alongside your unknowns.
-
Validation Rule: If the correlation coefficient (
) of your calibration curve (Reference LogP vs. Reference Log ) is < 0.98, the column is likely degraded (silanol activity) or the buffer pH is incorrect.
References
-
Tautomerism and Lipophilicity
-
Title: Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol.[2]
- Source: ResearchG
-
URL:
-
-
HPLC Methodology
-
General Lipophilicity Trends
- Title: Study of the Relationships between the Structure, Lipophilicity and Biological Activity.
- Source: MDPI Molecules.
-
URL:
-
Synthesis & Properties
- Title: Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Deriv
- Source: Organic Chemistry Portal / Synthesis.
-
URL:
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Cyclobutylpyrimidin-4-ol
This guide outlines the technical safety and disposal protocols for 6-Cyclobutylpyrimidin-4-ol , a specialized heterocyclic intermediate often used in pharmaceutical synthesis.[1]
Notice: While specific Safety Data Sheet (SDS) data for this exact regioisomer may be limited in public repositories, the protocols below are derived from authoritative standards for substituted pyrimidinols and functionalized organic heterocycles .
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the waste stream characterization.[1] 6-Cyclobutylpyrimidin-4-ol exhibits tautomerism (lactam-lactim), existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.[1]
| Property | Specification |
| Chemical Name | 6-Cyclobutylpyrimidin-4-ol |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | ~150.18 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Moderate in polar organic solvents (DMSO, Methanol); low in water.[1][2] |
| Primary Hazards | Irritant (H315, H319, H335) .[1] May be harmful if swallowed.[3][4] |
| RCRA Status | Not explicitly listed (P/U list), but treated as Hazardous Organic Waste . |
Critical Incompatibilities
-
Strong Oxidizing Agents: Reaction may generate toxic nitrogen oxide (NOx) gases.[1]
-
Strong Acids/Bases: May induce exothermic hydrolysis or salt formation, altering solubility and waste classification.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by Environmental Health & Safety (EHS) facilities.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 particulate respirator (minimum); use a fume hood for weighing/transferring.[1]
-
Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-glove if handling solutions >100 mM.[1]
-
Ocular: Chemical splash goggles.
Waste Segregation Logic
Do NOT mix with:
-
Halogenated solvents (unless the compound is dissolved in them).[1]
-
Aqueous acidic waste (prevents unexpected precipitation).[1]
-
Oxidizers (Peroxides, Nitrates).[1]
Designated Stream: Non-Halogenated Organic Solid (if pure) or Non-Halogenated Organic Solvent (if dissolved).[1]
Disposal Workflow: Step-by-Step
This protocol ensures compliance with local and federal regulations (e.g., EPA 40 CFR 261).[1]
Scenario A: Solid Waste (Pure Compound)[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1]
-
Transfer: Transfer the solid waste into the container using a chemically inert spatula. Do not fill more than 90% capacity.
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the HDPE jar into a secondary bin to prevent accidental tip-over.
Scenario B: Liquid Waste (Mother Liquor/Solutions)[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the "Non-Halogenated Organic" stream.[1]
-
pH Check: Verify pH is between 5–9. If highly acidic/basic, neutralize carefully before adding to the central carboy to prevent exothermic reactions.
-
Bulking: Pour into the designated 5-gallon safety can (flame arrestor equipped).
-
Rinsing: Triple-rinse the original glassware with the carrier solvent and add rinsate to the waste container.
Scenario C: Empty Containers
-
Trace Residue: If the original container held acute hazardous waste (P-listed), it must be triple-rinsed.[1]
-
Defacing: Deface the original label and mark as "Empty" before disposing of it in glass/plastic recycling or trash, depending on facility rules.
Emergency Spill Response
Immediate Action: Isolate the area. If the spill is >50g or outside a fume hood, evacuate and contact EHS.
Figure 1: Decision matrix for immediate spill response.
Final Disposal Method (Facility Level)
As a researcher, your responsibility ends at the "Satellite Accumulation Area" (SAA).[1] However, understanding the downstream fate ensures you classify the waste correctly.
-
Primary Method: High-Temperature Incineration .[1]
-
Prohibited Methods:
-
Sewer Disposal: Strictly prohibited. Pyrimidine derivatives can persist in water tables and affect aquatic nitrogen cycles.
-
Trash/Landfill: Illegal for chemical intermediates.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrimidines.[1] PubChem.[6][7][8] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] EPA.gov. Available at: [Link][1]
Sources
- 1. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. Cyclobutyl pyrimidine | C8H10N2 | CID 18329571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N4-cyclopropyl-6-morpholin-4-yl-pyrimidine-2,4-diamine | C11H17N5O | CID 117079404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Cyclobutylpyrimidin-4-ol
CAS: 1159817-45-6 | Molecular Formula: C8H10N2O
Executive Directive: The "Precautionary Principle"
As researchers, we often treat intermediates like 6-Cyclobutylpyrimidin-4-ol as simple "building blocks." This is a critical error. This compound is a functionalized pyrimidine, a scaffold ubiquitous in kinase inhibitors and bioactive pharmaceuticals. Until a compound has a fully defined toxicological profile, you must handle it as if it possesses the potency of the final drug target.
This guide moves beyond basic compliance. It establishes a self-validating safety system designed to protect data integrity (preventing cross-contamination) and operator health during the handling of this specific intermediate.
Hazard Identification & Risk Assessment
While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the specific cyclobutyl moiety introduces lipophilicity that may enhance skin absorption compared to bare pyrimidine.
Validated Hazard Profile (GHS Classification)
| Hazard Type | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | High risk during weighing/dust generation. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Direct contact causes dermatitis; permeation risk in solution. |
| Eye Damage | H318/H319 | Causes serious eye irritation/damage.[1][2][4][5][6] | Critical: Pyrimidine dust is alkaline/caustic to moist mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][5] | Inhalation of dust triggers immediate mucosal inflammation. |
The "Hidden" Hazard: Static Electricity. Crystalline pyrimidines are prone to static charging. This causes "flying dust" during weighing, defeating standard draft shields and increasing inhalation risk.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." Use this matrix to select PPE based on the state of matter.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face velocity >0.5 m/s). Secondary: N95/P100 if outside hood. | Fume Hood (Mandatory). | Dust particles <10µm can bypass nasal hairs; solution vapors carry the compound. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety Glasses with Side Shields (Min) or Goggles.[7] | Standard glasses do not seal against "flying dust" generated by static. |
| Dermal (Hands) | Double Nitrile (4 mil min). Change outer pair immediately if contaminated. | Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile if using DCM/THF. | Pyrimidines can permeate thin nitrile <15 mins when dissolved in organic solvents [1]. |
| Body | Lab Coat (High-neck, snap closure). | Lab Coat + Chemical Apron (if >100mL volume). | Protects street clothes from dust accumulation. |
Operational Protocol: The "Weighing Ritual"
Trustworthiness Check: This protocol prevents the most common accident—balance contamination.
Step 1: Static Neutralization
6-Cyclobutylpyrimidin-4-ol is a dry, likely crystalline powder.
-
Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Grounding: Ensure the analytical balance is grounded.
Step 2: The "Double-Containment" Transfer
-
Place a weighing boat inside a secondary container (e.g., a wide-mouth jar) before taring.
-
Transfer the solid into the boat.
-
If any grains spill, they fall into the secondary jar, not the balance bench.
-
Seal immediately: Do not transport open weighing boats across the lab.
Step 3: Solubilization (The Danger Zone)
Causality: Once dissolved (e.g., in DMSO or Methanol), the compound's ability to penetrate skin increases by orders of magnitude.
-
Protocol: Add solvent inside the fume hood.
-
Visual Check: Inspect gloves for "puckering" (degradation) immediately if solvent splashes.
Visualizing the Containment Logic
The following diagram illustrates the "Barrier Analysis" workflow. It demonstrates where engineering controls end and PPE begins.
Figure 1: Containment Workflow. Note the critical transition from Inhalation Hazard (Zone 2) to Absorption Hazard (Zone 3).
Emergency Response & Disposal
Spill Management (Solid)
-
Isolate: Mark the area.
-
Wet Wipe: Do not dry sweep (generates dust). Cover the powder with a paper towel dampened with water/surfactant.
-
Scoop: Lift the damp towel and place it in a hazardous waste bag.
Exposure Response[3][7][8][9]
-
Eye Contact: Flush for 15 minutes minimum.[1][3][4] Pyrimidines can be alkaline; time is tissue.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][6][8] Do not use alcohol/solvents, as they may drive the compound deeper into the dermis.
Disposal (Cradle-to-Grave)
Treat as Hazardous Organic Waste .
-
Stream: Solid waste for contaminated gloves/paper. Liquid organic waste (non-halogenated usually, unless dissolved in DCM/Chloroform) for mother liquors.
-
Labeling: Must clearly state "Contains Pyrimidine Derivative - Potential Bioactive."
References
-
PubChem. (n.d.). Compound Summary: 6-Cyclobutylpyrimidin-4-ol (CAS 1159817-45-6). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
